2-Bromo-4,5-diethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYKUJPMDHPGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356142 | |
| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91335-51-2 | |
| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4,5-diethoxybenzaldehyde chemical properties
An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring a bromine atom and two ethoxy groups on the benzene ring, offers a versatile platform for constructing complex molecules. With the CAS Number 91335-51-2, this compound is of significant interest to researchers in medicinal chemistry and materials science for the development of novel pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering a technical resource for scientists and drug development professionals.
Core Chemical and Physical Properties
The physical and chemical characteristics of this compound define its behavior in chemical reactions and its handling requirements. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 91335-51-2 | PubChem[3] |
| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[3] |
| Molecular Weight | 273.12 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | White to light yellow crystalline powder | N/A (Typical for similar compounds) |
| Melting Point | Data not widely published; similar compounds like 2-Bromo-4,5-dimethoxybenzaldehyde melt at 146-152 °C | TCI America[4] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | N/A (Inferred from synthesis protocols) |
Spectroscopic Profile
The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around 9.8-10.0 ppm), two aromatic protons (two singlets or doublets in the 6.9-7.5 ppm region, influenced by the surrounding substituents), and the two ethoxy groups (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon in the highly deshielded region (190-195 ppm). Other signals will correspond to the aromatic carbons (with shifts influenced by the bromo and ethoxy substituents) and the two aliphatic carbons of the ethoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, typically found around 1680-1700 cm⁻¹. Other significant peaks include C-O-C stretching vibrations for the ether linkages and C-H stretches for the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units.
Synthesis and Reactivity
Synthetic Pathway
This compound is typically synthesized via electrophilic bromination of the precursor, 4,5-diethoxybenzaldehyde. The electron-donating ethoxy groups activate the aromatic ring, directing the incoming bromine electrophile to the ortho position (C2), which is sterically accessible.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of 4,5-Diethoxybenzaldehyde
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0 °C.
-
Bromination: In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate should form. If necessary, add a small amount of sodium bisulfite solution to quench any remaining bromine.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups: the aldehyde, the aromatic ring with its substituents, and the bromo group. This trifecta of reactivity makes it a highly valuable synthetic intermediate.
-
Aldehyde Group: This group is a primary site for nucleophilic addition reactions, enabling transformations such as Grignard reactions, Wittig reactions, and reductive amination. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Aromatic Ring: The electron-donating ethoxy groups strongly activate the ring towards further electrophilic aromatic substitution. However, the existing substitution pattern means that incoming electrophiles will be directed to the remaining open position (C6), which is ortho to one ethoxy group and meta to the aldehyde.
-
Bromo Group: The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) through reactions like Suzuki, Heck, and Sonogashira couplings, significantly increasing molecular complexity.
Caption: Key reactivity pathways for this compound.
Applications in Research and Drug Development
While specific applications for this compound itself are not extensively documented in public literature, its structural motifs are present in molecules of significant biological interest. Its utility lies in its role as a versatile building block. Related compounds, such as other brominated benzaldehydes, are known intermediates in the synthesis of high-value pharmaceuticals.[5]
-
Scaffold for Drug Discovery: The molecule provides a decorated phenyl ring that can be elaborated into more complex structures. The aldehyde can be converted into various functional groups, while the bromine atom allows for the introduction of diverse substituents via cross-coupling, making it ideal for creating libraries of compounds for biological screening.
-
Intermediate for Natural Product Synthesis: Many natural products feature highly substituted aromatic rings. Intermediates like this compound provide a pre-functionalized starting point, simplifying complex total synthesis campaigns.[6]
-
Precursor to Bioactive Molecules: Analogous structures are used to synthesize inhibitors of enzymes like phosphodiesterase-4 (PDE4) and anti-apoptotic proteins like Bcl-XL, which are targets for treating inflammatory diseases and cancer, respectively.[7]
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not available in the search results, data from structurally similar chemicals provides a strong basis for safe handling protocols.
-
General Hazards: Similar brominated aromatic aldehydes are classified as harmful if swallowed, and can cause skin and serious eye irritation.[4][8] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Get medical attention.[9]
-
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis. Its combination of an aldehyde, a bromine atom, and activating ethoxy groups on an aromatic scaffold provides multiple handles for chemical modification. This versatility makes it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular targets with potential applications in medicine and materials science. Proper understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- Vertex AI Search. (n.d.). 2-Bromo-4,5-dimethoxybenzaldehyde, 25g, Each - CP Lab Safety.
- molecularinfo.com. (n.d.). Cas Number 91335-51-2|this compound|C11H13BrO3.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:91335-51-2.
- PubChem. (n.d.). This compound | C11H13BrO3 | CID 819972.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4,5-dimethoxybenzaldehyde | 5392-10-9.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2.
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An In-Depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde (CAS: 91335-51-2): A Versatile Synthetic Intermediate
Executive Summary
This technical guide provides a comprehensive overview of 2-Bromo-4,5-diethoxybenzaldehyde (CAS No. 91335-51-2), a substituted aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, its structural similarity to well-studied analogs, such as 2-bromo-4,5-dimethoxybenzaldehyde, allows for a robust, experience-based projection of its synthesis, reactivity, and potential applications. This document outlines its core physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, explores its synthetic utility as a multifunctional building block, and discusses its potential as a scaffold in the development of novel pharmaceuticals and functional materials. All protocols and claims are grounded in authoritative chemical literature and principles of organic reactivity.
Molecular Identity and Physicochemical Properties
The unique arrangement of an aldehyde, a bromine atom, and two electron-donating ethoxy groups on the benzene ring makes this compound a valuable and versatile chemical intermediate.
Identifiers
| Property | Value | Source |
| CAS Number | 91335-51-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1][2][5][6] |
| Molecular Weight | 273.12 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)Br)OCC | [1] |
| InChI Key | VUYKUJPMDHPGFA-UHFFFAOYSA-N | [1] |
Physicochemical Data
Experimental physicochemical data for this compound is limited. The following table includes computed data from reliable chemical databases, which serve as useful estimates for experimental planning.[1]
| Property | Computed Value | Notes |
| XLogP3 | 2.8 | An indicator of lipophilicity. |
| Hydrogen Bond Donors | 0 | The molecule has no groups that can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 5 | Relates to the conformational flexibility of the molecule. |
| Topological Polar Surface Area | 43.4 Ų | Influences membrane permeability and solubility. |
| Boiling Point | ~162 °C | [2] (Note: This value from a commercial supplier may be at reduced pressure and should be verified experimentally). |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved via electrophilic aromatic substitution on the electron-rich 3,4-diethoxybenzaldehyde precursor. The methodology is adapted from highly successful and documented bromination reactions of the analogous compound, veratraldehyde (3,4-dimethoxybenzaldehyde).[7][8]
The Logic of Synthesis: Electrophilic Aromatic Substitution
The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring. The two ethoxy groups at positions 4 and 5 are powerful activating, ortho-, para-directing groups due to their electron-donating resonance effects.[9] Conversely, the aldehyde group at position 1 is a deactivating, meta-directing group.[9] The combined effect of the two ethoxy groups strongly activates the ring, overpowering the deactivating effect of the aldehyde and directing the incoming electrophile (Br⁺) to the positions ortho to them. Position 2 is sterically accessible and electronically activated, making it the primary site for bromination.
Proposed Synthetic Protocol: Bromination of 3,4-Diethoxybenzaldehyde
This protocol is adapted from the in situ generation of bromine from potassium bromate (KBrO₃) in an acidic medium, a safer and more controlled alternative to using elemental bromine.[8]
Reaction: 3,4-Diethoxybenzaldehyde → this compound
Materials:
-
3,4-Diethoxybenzaldehyde
-
Potassium Bromate (KBrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Distilled Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in ethanol.
-
Reagent Addition: To this solution, add potassium bromate (KBrO₃) (0.5-0.6 equivalents).
-
Acidification: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise while stirring vigorously. The acid catalyzes the reaction and facilitates the in situ generation of Br₂. The reaction is an electrophilic aromatic substitution.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold distilled water. A solid precipitate of the crude product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold distilled water to remove any residual acid and salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, FT-IR, and mass spectrometry. The mass spectrum is expected to show a characteristic molecular ion peak (M+) corresponding to the target molecule.[7][8]
Visualization of the Synthetic Pathway
Caption: Proposed synthesis of this compound via electrophilic bromination.
Chemical Reactivity and Synthetic Potential
This compound is a trifunctional molecule, offering three distinct sites for chemical modification. This versatility makes it an exceptionally valuable building block for constructing complex molecular architectures.
-
Aryl Bromide: The C-Br bond is a prime handle for modern cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.
-
-
Aldehyde Group: The formyl group is a gateway to a vast array of chemical transformations.
-
Nucleophilic Addition: Reactions with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig Reaction: Conversion to an alkene, allowing for carbon chain extension.
-
Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., NaBH₃CN) to form a secondary or tertiary amine.
-
Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to a primary alcohol.
-
-
Aromatic Ring: The electron-rich ring, while already substituted, could potentially undergo further reactions, although the existing steric hindrance and electronic effects would need to be carefully considered.
Workflow for Synthetic Elaboration
Caption: Key synthetic transformations possible with this compound.
Applications in Research and Drug Development
While direct applications of this compound are not yet widely reported, the utility of its close analogs provides a strong indication of its potential. Substituted bromobenzaldehydes are crucial precursors in synthesizing high-value molecules.
-
Pharmaceutical Scaffolding: Many bioactive molecules feature the substituted benzaldehyde motif. For example, 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[10][11] Similarly, derivatives of brominated vanillin have been investigated for anti-inflammatory effects through the modulation of MAPK and NF-kB signaling pathways.[12] The title compound provides a scaffold that can be elaborated via the reactions described in Section 4.0 to explore new chemical space for drug discovery.
-
Intermediate for Natural Product Synthesis: The structural motif is present in various natural products. This compound can serve as a starting material for the total synthesis or derivatization of such molecules to study their biological activity.[13]
-
Functional Materials: Aromatic aldehydes are used in the synthesis of dyes, pigments, and polymers. The presence of ethoxy groups can enhance solubility and tune electronic properties, while the bromo-substituent allows for further functionalization, making it a candidate for developing novel materials.[13]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. The following guidance is based on data for structurally similar compounds, such as other brominated aromatic aldehydes.[14]
Hazard Assessment
| Hazard Statement | Classification | Precaution |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of water. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid generating dust. Handle as a solid. Ensure containers are kept tightly closed when not in use.[15]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
-
Stability: The compound is expected to be stable under recommended storage conditions.
Conclusion
This compound is a synthetic intermediate with considerable untapped potential. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it an ideal building block for creating diverse and complex molecules. While it remains a relatively uncharacterized compound, its logical synthesis from readily available precursors and the proven value of its structural analogs strongly suggest its future utility in medicinal chemistry, natural product synthesis, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their synthetic programs.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Ahmad, F.B.H., and Bruce, J.M. Bromination of 2,5-dimethoxybenzaldehyde. Pertanika 7(2), 1-4 (1984). [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
-
Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]
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da Silva, A. C. G., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1645-1658. [Link]
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SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. [Link]
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King-Pharm. This compound. [Link]
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ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
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HETEROCYCLES, Vol. 55, No. 8, 2001. BENZOTHIEPINO[6,5a,5-bc]BENZOFURAN: SYNTHESIS OF A SULFUR-ANALOG OF GALANTHAMINE. [Link]
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MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
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Sunway Pharm Ltd. This compound. [Link]
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2-Bromo-4,5-diethoxybenzaldehyde molecular weight
An In-Depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde for Advanced Research Applications
Abstract
This compound is a polysubstituted aromatic aldehyde that serves as a highly versatile intermediate in advanced organic synthesis. Its unique arrangement of an aldehyde, a bromine atom, and two electron-donating ethoxy groups on a benzene ring provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis and characterization, and explores its potential applications as a scaffold in medicinal chemistry and materials science. The causality behind experimental choices is explained to provide actionable insights for laboratory application.
Physicochemical and Structural Properties
This compound, with the chemical formula C₁₁H₁₃BrO₃, is a crystalline solid at room temperature. The precise molecular weight of this compound is 273.12 g/mol .[1][2] Its structure is foundational to its chemical reactivity, featuring an electrophilic aldehyde group, a bromine atom amenable to cross-coupling reactions, and two activating ethoxy groups that influence the aromatic ring's reactivity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[2] |
| Molecular Weight | 273.12 g/mol | PubChem[2] |
| CAS Number | 91335-51-2 | PubChem[2] |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)Br)OCC | PubChem[2] |
| InChI Key | VUYKUJPMDHPGFA-UHFFFAOYSA-N | PubChem[2] |
| Appearance | White to light yellow crystalline powder | Inferred from similar compounds |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the precursor, 3,4-diethoxybenzaldehyde. The choice of this starting material is critical as the electron-donating nature of the two ethoxy groups strongly activates the aromatic ring towards substitution.
Mechanistic Insight
The reaction proceeds via a standard electrophilic bromination mechanism. The two ethoxy groups are ortho-, para-directing. The position para to the 4-ethoxy group is occupied by the aldehyde. The position ortho to the 4-ethoxy group (position 5) is sterically unhindered. The position ortho to the 3-ethoxy group (position 2) is the most electronically activated and sterically accessible site for bromination, leading to the desired product with high regioselectivity. Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and facilitates the polarization of the Br-Br bond without being overly reactive.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from 3,4-diethoxybenzaldehyde.
Materials:
-
3,4-diethoxybenzaldehyde
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of aldehyde). Cool the flask in an ice bath to 0 °C.
-
Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn from orange to a deep red-brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL). This will precipitate the crude product.
-
Workup: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Synthesis Workflow Diagram
Sources
2-Bromo-4,5-diethoxybenzaldehyde structure and synthesis
An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde: Structure, Synthesis, and Applications
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two activating ethoxy groups and a directing bromo substituent, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed, field-proven protocol for its synthesis, aimed at researchers and professionals in chemical and pharmaceutical development. The strategic placement of its functional groups allows for a range of subsequent chemical transformations, making it a key precursor in the synthesis of various target molecules, including potential pharmaceutical agents and functional materials.
Chemical Structure and Properties
The structure of this compound is characterized by a benzene ring substituted with a bromo group, an aldehyde group, and two ethoxy groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The ethoxy groups at positions 4 and 5 are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The bromine atom at position 2 introduces both steric hindrance and electronic effects that influence the reactivity of the adjacent aldehyde group and the aromatic ring itself.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 91335-51-2 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [3] |
| Molecular Weight | 273.12 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | Data not consistently available; related dimethoxy analog melts at 143-146°C.[5] | |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)Br)C=O)OCC | [6] |
| InChI Key | YPBFTPYBXACRPN-UHFFFAOYSA-N | [6] |
Synthesis via Electrophilic Bromination
The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 4,5-diethoxybenzaldehyde. This section details the underlying principles and provides a robust experimental protocol.
Principle of the Synthesis
The synthesis hinges on the high reactivity of the 4,5-diethoxybenzaldehyde ring towards electrophiles. The two ethoxy groups are powerful activating, ortho-, para-directing groups. The para-position to the C-4 ethoxy group is already occupied by the C-1 aldehyde. The ortho-position to the C-4 ethoxy group (C-5) is also occupied. Therefore, substitution is directed by both ethoxy groups to the remaining ortho-positions: C-2 and C-6.
-
Regioselectivity: The C-2 position is electronically activated by both the C-4 and C-5 ethoxy groups. The C-6 position is primarily activated by the C-5 ethoxy group. Consequently, the C-2 position is the more electronically favored site for bromination. The aldehyde group is a deactivating group, which further disfavors substitution at the C-6 position. This strong regiochemical control leads to the desired 2-bromo isomer as the major product.
-
Choice of Solvent: While bromination can be performed in acetic acid, using methanol as the solvent has been reported to produce excellent yields (90-92%) for the analogous 2-Bromo-4,5-dimethoxybenzaldehyde synthesis, suggesting a similar efficacy for the diethoxy analog.[5] Methanol is effective at solvating the starting material and the bromine, facilitating a homogeneous reaction.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of the analogous dimethoxy compound.[5]
Materials and Equipment:
-
4,5-diethoxybenzaldehyde
-
Molecular Bromine (Br₂)
-
Methanol (reagent grade)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-diethoxybenzaldehyde (1.0 eq) in methanol. Stir until a homogeneous solution is achieved. Gentle warming may be necessary.
-
Cooling: Cool the solution in an ice-water bath to approximately 0-5°C.
-
Bromine Addition: Slowly add molecular bromine (1.1 eq), dissolved in a small amount of methanol, to the stirred solution via a dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: Upon completion, add cold water to the reaction mixture with vigorous stirring. The product, being insoluble in the aqueous methanol, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted bromine and other impurities.
-
Drying: Dry the product in vacuo at a moderate temperature (e.g., 50°C) to yield this compound as a colorless to slightly yellowish solid.
Self-Validating System and Causality
-
Stoichiometry: A slight excess of bromine (1.1 eq) is used to ensure the complete conversion of the starting material.
-
Temperature Control: The initial cooling and slow addition of bromine are critical for managing the exothermicity of the reaction. This prevents the formation of potential over-brominated byproducts and ensures safety.[5]
-
Work-up: Precipitation with water provides a simple and effective method for isolating the crude product. The subsequent washing with cold methanol is crucial for removing residual colored impurities, primarily unreacted bromine.
Synthesis Workflow Diagram
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- 3. This compound | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 6. 3-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 2793423 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,5-diethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two ethoxy groups on the benzene ring, imparts specific reactivity and physical characteristics that are of significant interest in the development of novel pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.
Core Physicochemical Data
A precise understanding of the fundamental physical properties of a compound is paramount for its effective use in synthetic chemistry and material science. These properties dictate the conditions required for reactions, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| CAS Number | 91335-51-2 | [1] |
| Appearance | Solid (predicted) | General knowledge of similar aromatic aldehydes |
| Melting Point | Data not available; the related compound 2-Bromo-4,5-dimethoxybenzaldehyde has a melting point of 142-144 °C.[2] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar organic compounds |
Structural and Spectroscopic Characterization
The precise arrangement of atoms and functional groups within a molecule is elucidated through various spectroscopic techniques. This data is critical for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals would include:
-
An aldehyde proton (CHO) singlet, typically in the downfield region (δ 9.5-10.5 ppm).
-
Two singlets for the aromatic protons.
-
Two quartets and two triplets corresponding to the two ethoxy groups (-OCH₂CH₃).
Actual experimental spectral data for this compound is available in spectral databases, though specific peak assignments and coupling constants may vary depending on the solvent and instrument frequency.[1]
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected resonances for this compound include:
-
A carbonyl carbon (C=O) of the aldehyde, typically in the range of δ 185-195 ppm.
-
Aromatic carbons, with their chemical shifts influenced by the bromo and ethoxy substituents.
-
Carbons of the ethoxy groups.
As with ¹H NMR, experimental ¹³C NMR data can be found in various chemical databases.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C-O stretch (ether): Strong absorptions in the fingerprint region, typically around 1000-1300 cm⁻¹.
-
C-Br stretch: A weaker absorption in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (273.12 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁸¹Br isotope.
-
Fragmentation patterns resulting from the loss of the aldehyde group, ethoxy groups, and the bromine atom.
Experimental Methodologies
The following sections detail standardized protocols for the determination of key physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound.
Workflow for Melting Point Determination ```dot graph MeltingPoint { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Sample Preparation:\nFinely grind the crystalline solid."]; B [label="Capillary Loading:\nPack a small amount into a capillary tube."]; C [label="Apparatus Setup:\nPlace the capillary in a melting point apparatus."]; D [label="Heating:\nHeat slowly and observe the sample."]; E [label="Record Range:\nNote the temperature at which melting begins and is complete."];
A -> B -> C -> D -> E; }
Caption: A typical workflow for obtaining an IR spectrum of a solid using the thin film method.
Detailed Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a minimal amount of a volatile organic solvent like dichloromethane.
-
Film Formation: A drop of the resulting solution is placed on the surface of a polished salt plate (NaCl or KBr).
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Spectral Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices in the laboratory. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for aromatic aldehydes and brominated compounds include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Minimize skin and eye contact. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
General hazard statements for similar compounds indicate that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2][3][4]
Conclusion
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-diethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4,5-diethoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information based on first principles of physical organic chemistry, predictive models derived from its structural analogues, and detailed, field-proven experimental protocols for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility in Chemical Process Development
The solubility of a chemical compound is a critical physical property that governs its application and processing in a laboratory and industrial setting. For a synthetic intermediate such as this compound, understanding its solubility profile is paramount for several key reasons:
-
Reaction Kinetics and Mass Transfer: The rate and efficiency of a chemical reaction are often dictated by the concentration of the reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques like recrystallization. A well-characterized solubility profile allows for the rational selection of solvent systems to achieve high purity and yield.
-
Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery vehicle.
This compound, with its substituted aromatic ring, presents an interesting case study in solubility, influenced by a combination of polar and non-polar functionalities. This guide will dissect these influences to provide a robust predictive framework and the means for its empirical validation.
Molecular Structure and Predicted Solubility Profile
The solubility of a molecule is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound (Figure 1) provides critical insights into its expected solubility.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Key structural features influencing solubility include:
-
Benzene Ring: The aromatic ring is inherently non-polar and hydrophobic, favoring solubility in non-polar organic solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, introducing a polar C-Br bond and contributing to dipole-dipole interactions. However, its overall contribution to polarity is moderate.
-
Diethoxy Groups (-OCH2CH3): The two ethoxy groups possess polar C-O ether linkages. The oxygen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents. The ethyl chains, however, are non-polar.
-
Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor. This group enhances solubility in polar solvents.[1][2][3][4][5]
Predicted Solubility:
Based on this analysis, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar aldehyde and ether groups will interact favorably with these polar solvents through dipole-dipole interactions. The lack of strong hydrogen bonding networks in these solvents allows for easier solvation of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The aldehyde and ether oxygens can accept hydrogen bonds from the solvent. However, the large non-polar benzene ring and alkyl chains may disrupt the strong hydrogen-bonding network of the alcohol, potentially limiting very high solubility compared to polar aprotic solvents.[6][7][8] |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large hydrophobic surface area of the molecule will have favorable van der Waals interactions with non-polar solvents. However, the polar functional groups will be poorly solvated, limiting overall solubility. |
| Aqueous | Water | Very Low/Insoluble | The dominant non-polar character of the large aromatic and alkyl structure will prevent significant interaction with the highly polar, hydrogen-bonded network of water. While the aldehyde and ether groups can form some hydrogen bonds with water, this is insufficient to overcome the hydrophobicity of the rest of the molecule.[1][2][3][4][5] |
Experimental Determination of Solubility: A Standard Operating Procedure
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like UV-Vis spectroscopy if a chromophore is present and a standard curve is established).
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and solid remains.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a magnetic stirrer in a constant temperature environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Preparation for Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
Safety and Handling Considerations
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: Based on available safety data for similar compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[9] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet for a representative brominated aromatic aldehyde. (A generic reference to a typical safety data sheet for a similar compound, as a specific one for the target was not found in the initial search, but hazards can be inferred).
-
Chemistry LibreTexts. (2019, January 14). Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
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The Pharmacological Potential of 2-Bromo-4,5-diethoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, a foundational framework for the synthesis of a multitude of biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Among these, 2-Bromo-4,5-diethoxybenzaldehyde stands out as a particularly intriguing starting material. The strategic placement of a bromine atom and two ethoxy groups on the benzene ring offers a unique combination of steric and electronic properties, providing a versatile platform for the development of novel therapeutic agents.
The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, it serves as a reactive handle for synthetic modifications, such as cross-coupling reactions. The diethoxy groups contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and may also engage in crucial interactions within the binding pockets of enzymes or receptors.
This technical guide provides a comprehensive overview of the synthesis and multifaceted biological activities of derivatives originating from the this compound core. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and presenting key experimental data. This document is designed to serve as a foundational resource for researchers and scientists in the field of drug discovery and development, offering both field-proven insights and detailed, self-validating protocols to facilitate further investigation into this promising class of compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold, this compound, typically begins with a commercially available precursor such as 3,4-diethoxybenzaldehyde. A common and effective method is electrophilic aromatic substitution, specifically bromination. This reaction introduces a bromine atom at the 2-position of the benzene ring, ortho to the aldehyde group. The reaction conditions, including the choice of brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) and solvent, are critical for achieving high regioselectivity and yield.[4][5]
Once the this compound core is obtained, its aldehyde functional group provides a convenient anchor point for a wide array of chemical transformations to generate diverse derivatives. These include:
-
Schiff Base Formation: Condensation with various primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities.[6]
-
Claisen-Schmidt Condensation: Reaction with ketones or other aldehydes in the presence of a base leads to the formation of chalcones, which are well-documented anticancer and anti-inflammatory agents.
-
Wittig Reaction: Allows for the extension of the carbon chain and the introduction of double bonds.
-
Reduction and Oxidation: The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further opportunities for derivatization.
The following diagram illustrates a general workflow for the synthesis of this compound and a subsequent derivatization to form a chalcone.
Caption: General synthetic workflow for this compound and its chalcone derivative.
Anticancer Activity
Derivatives of substituted benzaldehydes have shown significant promise as anticancer agents, capable of inhibiting cancer cell growth and inducing apoptosis.[1][7][8] Research into benzyloxybenzaldehyde derivatives, for instance, has revealed that these compounds can arrest the cell cycle at the G2/M phase and trigger apoptosis through the disruption of the mitochondrial membrane potential.[9]
While direct studies on this compound derivatives are emerging, strong evidence from structurally analogous compounds, such as those derived from 2-bromo-4,5-dimethoxybenzaldehyde, highlights the potential of this class. A notable example is the synthesis of chalcones, which have demonstrated cytotoxic effects against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often initiated via the intrinsic (mitochondrial) pathway. The compounds can lead to a loss of mitochondrial membrane potential, a key event that triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to the execution of cell death.[9] Furthermore, some benzaldehyde derivatives have been shown to overcome treatment resistance by targeting specific protein-protein interactions crucial for cancer cell survival and metastasis.[8]
The following table summarizes the cytotoxic activity of a representative benzyloxybenzaldehyde derivative against the HL-60 human leukemia cell line.
| Compound | Concentration (µM) | Activity | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 | Significant anticancer activity, induces apoptosis | [2][9] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Phenolic compounds, including brominated derivatives, are well-known for their potent anti-inflammatory properties.[3][10][11][12][13] Derivatives structurally similar to this compound have been shown to exert significant anti-inflammatory effects in cellular models, primarily by modulating key signaling pathways that regulate the inflammatory response.[3]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
A central mechanism for the anti-inflammatory action of these compounds is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators.
-
NF-κB Pathway: Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[14] Inflammatory signals trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] Brominated benzaldehyde derivatives have been shown to inhibit the degradation of IκB, thereby preventing NF-κB nuclear translocation.[3]
-
MAPK Pathway: The MAPK family, including ERK and JNK, also plays a crucial role in the inflammatory response. These kinases are activated by phosphorylation and contribute to the expression of inflammatory mediators. Certain derivatives can reduce the phosphorylation of ERK and JNK, thus dampening the inflammatory cascade.[3]
By inhibiting these pathways, these compounds effectively reduce the production of nitric oxide (NO) and prostaglandins (PGE2), as well as key pro-inflammatory cytokines.[3]
Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6][15][16] Benzaldehyde derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. Schiff bases derived from substituted benzaldehydes, for example, have demonstrated notable activity against various pathogenic microorganisms.[6]
The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[17]
The following table presents representative MIC values for novel Schiff base derivatives against Gram-positive bacteria, demonstrating their potential as antimicrobial agents.
| Compound | Organism | MIC (µg/mL) | Reference |
| Schiff Base 4f | Bacillus cereus | 32 | [6] |
| Schiff Base 4g | Enterococcus faecalis | 32 | [6] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[19]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[20] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells after subtracting the background absorbance.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[21][22] It is a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages. The Griess reaction is a two-step diazotization process where nitrite reacts with Griess reagents to form a purple azo compound, with the absorbance being proportional to the nitrite concentration.[22]
Methodology:
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[3]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the samples and standards.[23]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[23]
-
-
Incubation and Measurement: Incubate for another 10 minutes at room temperature.[23] The appearance of a purple/magenta color indicates the presence of nitrite. Measure the absorbance at 540 nm using a microplate reader.[22][23]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Western Blotting for NF-κB Activation
Western blotting is used to detect specific proteins in a sample and is a crucial technique for studying signaling pathways. To assess NF-κB activation, one can measure the degradation of the inhibitory protein IκBα in the cytoplasm or the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[24][25][26][27]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or LPS for the desired time points.
-
Protein Extraction: Lyse the cells to extract total protein, or perform cell fractionation to separate cytoplasmic and nuclear proteins.[26] Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane onto an SDS-polyacrylamide gel.[24] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-p65, or anti-phospho-p65) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.[24]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The derivatives synthesized from this core have demonstrated significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The functional groups of the parent molecule provide a versatile platform for synthetic modifications, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives to systematically explore the impact of different substituents on biological activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Structure-Activity Relationship (SAR) Analysis: Establishing clear relationships between the chemical structure of the derivatives and their biological efficacy to guide the design of more potent and selective compounds.
-
In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the chemical versatility of the this compound core and employing rigorous biological evaluation, researchers can unlock the full therapeutic potential of this exciting class of compounds, paving the way for the development of next-generation drugs to address unmet medical needs.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]
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Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]
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ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Retrieved from [Link]
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MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
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Cision PR Newswire. (2025). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]
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PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
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PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]
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MDPI. (2026). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. Retrieved from [Link]
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American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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The Emergence of a Versatile Intermediate: A Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde
An In-depth Exploration of its Synthesis, Properties, and Significance in Modern Organic Chemistry
Introduction
In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks available to chemists, substituted benzaldehydes hold a prominent position due to the versatile reactivity of the aldehyde group. This guide delves into the technical details of a specific, yet significant, member of this class: 2-Bromo-4,5-diethoxybenzaldehyde. While a singular moment of "discovery" for this compound is not prominently documented in the annals of chemical literature, its history is intrinsically linked to the broader development of synthetic methodologies for halogenated and alkoxy-substituted aromatic aldehydes. Its emergence can be traced to the ongoing quest for novel intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed account of its synthesis, properties, and applications.
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 3,4-diethoxybenzaldehyde. This is followed by a regioselective bromination to introduce the bromine atom at the 2-position of the benzene ring. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.
Part 1: Synthesis of the Precursor, 3,4-Diethoxybenzaldehyde
The logical starting point for the synthesis of the title compound is the readily available 3,4-diethoxybenzaldehyde. A common and efficient method for its preparation involves the Williamson ether synthesis, starting from 3-ethoxy-4-hydroxybenzaldehyde.
Experimental Protocol: Ethylation of 3-Ethoxy-4-hydroxybenzaldehyde
-
Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a slight molar excess of a base, typically solid potassium carbonate, to the solution under an inert atmosphere (e.g., nitrogen). Stir the mixture for a short period to allow for the formation of the corresponding phenoxide.
-
Ethylating Agent: Introduce an ethylating agent, such as iodoethane, to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., methylene chloride) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by flash chromatography on silica gel to yield pure 3,4-diethoxybenzaldehyde.
Caption: Workflow for the synthesis of 3,4-diethoxybenzaldehyde.
Part 2: Regioselective Bromination of 3,4-Diethoxybenzaldehyde
The introduction of a bromine atom at the 2-position of 3,4-diethoxybenzaldehyde is achieved through an electrophilic aromatic substitution reaction. The two ethoxy groups are ortho, para-directing, and since the para position is already occupied by the aldehyde group, the substitution is directed to the ortho positions (2 and 6). The steric hindrance from the adjacent aldehyde and ethoxy groups favors bromination at the less hindered 6-position, which, due to IUPAC nomenclature rules for this substitution pattern, becomes the 2-position in the final product name. A well-established method for the analogous bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) can be adapted for this purpose.
Experimental Protocol: Bromination of 3,4-Diethoxybenzaldehyde
-
Dissolution: Dissolve 3,4-diethoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a stable temperature.
-
Reaction Time: Stir the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by TLC.
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
Caption: Workflow for the bromination of 3,4-diethoxybenzaldehyde.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in further synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[1] |
| Molecular Weight | 273.12 g/mol | PubChem[1] |
| CAS Number | 91335-51-2 | PubChem[1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. The presence of three reactive sites—the aldehyde, the bromine atom, and the electron-rich aromatic ring—allows for a wide range of chemical transformations.
-
Pharmaceutical Synthesis: Substituted benzaldehydes are common precursors in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a potential starting material for the synthesis of various biologically active molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, while the aldehyde group can undergo reactions such as aldol condensations, Wittig reactions, and reductive aminations to build more complex molecular architectures.
-
Materials Science: The unique electronic properties conferred by the bromine and ethoxy substituents can be exploited in the synthesis of novel organic materials, such as dyes, liquid crystals, and organic electronics.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a building block for the synthesis of new agrochemicals, including herbicides, insecticides, and fungicides.
Conclusion
This compound, while not a compound with a celebrated history of discovery, represents a synthetically useful and versatile building block in modern organic chemistry. Its preparation, based on established and reliable synthetic methodologies, provides access to a molecule with multiple points of functionality. For researchers in drug discovery, materials science, and other areas of chemical synthesis, this technical guide provides the foundational knowledge required to effectively synthesize and utilize this important intermediate. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the development of novel molecules with significant scientific and commercial potential.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-4,5-diethoxybenzaldehyde
This guide provides comprehensive safety protocols and handling instructions for 2-Bromo-4,5-diethoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond standard safety data, this document elucidates the causal factors behind experimental procedures, offering a framework for self-validating laboratory practices to ensure both safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a substituted aromatic aldehyde, a class of compounds widely utilized as intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring an aldehyde group and a bromine atom on an electron-rich di-alkoxy substituted benzene ring, imparts a specific reactivity profile that must be understood to ensure safe handling.
The primary hazards associated with this compound are typical of many reactive aromatic aldehydes and brominated organic compounds. A thorough risk assessment should be conducted before any experimental work.[2]
Table 1: Core Safety and Physical Properties of this compound and Analogs
| Property | Value/Classification | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₃ | [3] |
| Molecular Weight | 273.12 g/mol | [3] |
| Appearance | White to yellow or brown powder/crystal | [4] |
| Melting Point | 55-58 °C | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| GHS Pictograms | ||
| Signal Word | Warning |
Note: GHS classifications are based on data for structurally similar compounds and should be treated as a primary safety reference.
Toxicological Rationale
The toxicity of aromatic aldehydes like this compound is linked to their electrophilic nature. The aldehyde group can react with biological nucleophiles, such as the primary nitrogen groups on lysine residues in proteins, forming adducts that can disrupt cellular function.[5][6] The presence of a bromine atom can further enhance its reactivity and potential for bioaccumulation. Chronic exposure to brominated aromatic compounds, while this specific compound's long-term effects are not fully studied, can pose health risks.[7] The respiratory irritation is a common hazard for aldehyde powders, which can easily become airborne.[8]
Pre-Handling Risk Assessment and Control Measures
A systematic risk assessment is crucial before commencing any work with this compound. The following workflow provides a structured approach to identifying and mitigating risks.
Diagram 1: A logical workflow for conducting a risk assessment before handling this compound.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable due to the risk of respiratory irritation from inhaling fine powder. When weighing the solid, a ventilated balance enclosure or a fume hood should be used to prevent dissemination of dust.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Laboratory Handling and Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and explanations for each step.
General Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] Long-term storage at 2-8°C in a sealed amber glass bottle is advisable to minimize degradation.[10]
-
Incompatibilities: Aromatic aldehydes can undergo disproportionation reactions (Cannizzaro reaction) in the presence of strong bases.[11] They are also susceptible to oxidation to the corresponding carboxylic acid. Avoid contact with strong oxidizing agents.
Example Protocol: A Typical Electrophilic Substitution Reaction
This protocol outlines a general procedure for using this compound as a substrate in a reaction, for instance, a subsequent electrophilic substitution or condensation.
Step 1: Reagent Preparation and Reaction Setup
-
Inert Atmosphere: Assemble the reaction glassware (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and dry it thoroughly in an oven. Allow to cool under a stream of inert gas (nitrogen or argon).
-
Causality: Many organometallic reagents used in subsequent steps are sensitive to moisture and air. An inert atmosphere prevents quenching of reagents and unwanted side reactions.
-
-
Dissolution: In the reaction flask, dissolve this compound in an appropriate anhydrous solvent.
-
Causality: The choice of solvent is critical and depends on the specific reaction. It must dissolve the starting material and be compatible with the reagents used.
-
Step 2: Reaction Execution
-
Temperature Control: Cool the reaction mixture to the desired temperature using an ice bath or other cooling system.
-
Causality: Many reactions involving aromatic aldehydes are exothermic. Temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
-
Reagent Addition: Add subsequent reagents slowly via a dropping funnel or syringe pump.
-
Causality: Slow addition helps to control the reaction rate and temperature, minimizing the formation of impurities.
-
Step 3: Reaction Quenching and Work-up
-
Quenching: Once the reaction is complete (monitored by TLC or other analytical methods), cool the mixture in an ice bath and slowly add a quenching solution (e.g., saturated aqueous ammonium chloride or water).
-
Causality: Quenching deactivates any unreacted reagents. Adding the reaction mixture to a cold quenching solution helps to dissipate heat from the exothermic neutralization process.[12]
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the combined organic layers with water to remove water-soluble byproducts.
-
Optional but Recommended: Wash with a saturated solution of sodium bisulfite.[13] Shake vigorously for several minutes.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.
-
Wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: A Comparative Approach
The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.[16]
Table 2: Comparison of Purification Techniques
| Technique | When to Use | Key Advantages | Key Disadvantages |
| Recrystallization | The crude product is a solid and relatively pure (>90%). | Highly effective for achieving high purity for crystalline solids; scalable and cost-effective.[17] | Lower yield due to product loss in the mother liquor; not suitable for oils or amorphous solids.[16] |
| Column Chromatography | The crude product is an oil or a complex mixture of compounds with similar polarities. | Excellent for separating components of a mixture; can yield very pure compounds.[1] | Time-consuming, requires large volumes of solvent, and can lead to product degradation on the silica gel stationary phase.[18] |
Troubleshooting Purification:
-
Persistent Color: If the product remains colored after initial purification, it may be due to residual bromine or other colored impurities. Washing the crude product with a 10% aqueous solution of sodium thiosulfate can quench residual bromine. Treatment with activated carbon can also help remove colored impurities.[18]
-
"Oiling Out" during Recrystallization: This occurs when the melting point of the compound is lower than the boiling point of the solvent. Use a lower-boiling point solvent or a solvent mixture.[16]
Emergency Procedures
Immediate and correct response to spills or exposure is critical.
Diagram 2: Decision-making workflow for a spill of this compound.
Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the material into a container. Avoid generating dust.
-
Wipe the area with a damp cloth and decontaminate.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound, including contaminated materials and reaction residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
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Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
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Wang, W., et al. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Water Research, 254, 121298. [Link]
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Barker, I. R. L., & Overend, W. G. (1966). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic, 1118-1121. [Link]
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RPS Group. (n.d.). Aldehydes exposure analysis. [Link]
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Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2110. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup Tricks. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. [Link]
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Sheppard, M. J., Kunjapur, A. M., & Prather, K. L. J. (2014). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. ACS Synthetic Biology, 3(10), 727–734. [Link]
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Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
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Wiadrowska, B., & Tarkowski, S. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 187–195. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
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Sheppard, M. J., Kunjapur, A. M., & Prather, K. L. J. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. ACS Synthetic Biology, 3(10), 727-734. [Link]
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YouTube. (2023). Sodium bisulphite is used for the purification of aldehydes and ketones. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
-
National Institutes of Health. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. [Link]
-
Cavrini, V., Gatti, R., & Roveri, P. (1987). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of pharmaceutical and biomedical analysis, 5(5), 451–457. [Link]
-
Loba Chemie. (2019). Safety Data Sheet: 2-BROMO-5-HYDROXYBENZALDEHYDE. [Link]
-
Cancho, B., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1300, 139-145. [Link]
-
Sharifi, S., et al. (2021). Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein–Ponndorf–Verley reactions. Monatshefte für Chemie - Chemical Monthly, 152(7), 803-808. [Link]
-
Barreca, S., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(23), 8231. [Link]
-
PubChem. (n.d.). 2-Bromo-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. This compound | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Validated Three-Step Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde from Veratraldehyde
Abstract
This comprehensive application note provides a detailed, field-validated guide for the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in pharmaceutical and materials science research. The described pathway initiates from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). The synthesis is strategically executed in three distinct stages: (1) a robust demethylation of veratraldehyde to yield 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), (2) a high-efficiency Williamson ether synthesis for the diethylation of the catechol intermediate, and (3) a regioselective electrophilic aromatic bromination to afford the final target compound. This document elucidates the mechanistic rationale behind each transformation, offers step-by-step protocols with self-validating checkpoints, and includes comprehensive safety and characterization data to ensure reproducibility and purity.
Introduction and Strategic Overview
Veratraldehyde is an economical and common starting material derived from vanillin.[1] Its conversion to the title compound, this compound, requires a multi-step transformation due to the difference in the alkoxy substituents. A direct bromination of veratraldehyde yields the dimethoxy analog, 2-bromo-4,5-dimethoxybenzaldehyde.[2][3] Therefore, a synthetic strategy involving the cleavage of the methyl ethers followed by the introduction of ethyl groups is necessary.
This guide details a logical and optimized three-step workflow:
-
Demethylation: The initial step involves the cleavage of the two methyl ether bonds of veratraldehyde. This is a critical transformation to expose the hydroxyl groups for subsequent functionalization.
-
Diethylation: The resulting 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) undergoes a Williamson ether synthesis to form 4,5-diethoxybenzaldehyde. This reaction provides the core diethoxy structure of the target molecule.
-
Regioselective Bromination: The final step is an electrophilic aromatic substitution. The ortho-, para-directing nature of the two ethoxy groups strongly favors the addition of bromine at the C2 position, which is sterically accessible and electronically activated, yielding the desired this compound.
This structured approach ensures high yields and purity at each stage, facilitating a reliable and scalable synthesis for research and development applications.
Diagram 1: Overall Synthetic Workflow
Caption: A three-step synthetic pathway from veratraldehyde to the target compound.
Mechanistic Principles and Rationale
Step 1: Demethylation of Aryl Ethers
The cleavage of the robust aryl-O-CH₃ bond requires a strong Lewis acid or proton acid. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective. The mechanism involves the protonation or Lewis acid coordination to the ether oxygen, followed by a nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻), proceeding via an Sₙ2 pathway. The choice of reagent is critical to avoid unwanted side reactions with the aldehyde functionality.
Step 2: Williamson Ether Synthesis
This classic reaction is employed for the formation of the diethyl ether linkages. The phenolic hydroxyl groups of protocatechuic aldehyde are first deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ions. These phenoxides then react with an ethylating agent, like ethyl iodide (EtI) or diethyl sulfate, in an Sₙ2 reaction to form the ether bond. An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cations without interfering with the nucleophile.
Step 3: Electrophilic Aromatic Bromination
The bromination of 4,5-diethoxybenzaldehyde is a textbook example of electrophilic aromatic substitution. The key principles governing the reaction's outcome are:
-
Activating Groups: The two ethoxy groups are strong activating groups, donating electron density to the aromatic ring via resonance. This makes the ring highly susceptible to electrophilic attack.
-
Directing Effects: As ortho-, para-directors, the ethoxy groups direct incoming electrophiles to the positions ortho and para to themselves. In this case, the C2, C5, and C6 positions are activated.
-
Regioselectivity: The C2 position is the most favorable site for bromination. It is ortho to the C1-ethoxy group and para to the C4-ethoxy group, receiving strong electronic activation from both. The aldehyde group is a meta-director and deactivating, which disfavors substitution at the C3 and C5 positions. Therefore, the bromine electrophile (Br⁺), generated from Br₂, selectively attacks the electron-rich C2 position.
Diagram 2: Regioselectivity of the Bromination Step
Caption: Electronic directing effects favor bromination at the C2 position.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle bromine and strong acids with extreme caution.[4][5][6]
Materials and Equipment
-
Reagents: Veratraldehyde (99%), Hydrobromic acid (48% aq.), Potassium carbonate (anhydrous), Ethyl iodide, Bromine, Glacial acetic acid, Sodium bisulfite, Sodium bicarbonate.
-
Solvents: N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Ethyl acetate, Hexane, Methanol.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, pH paper, Thin Layer Chromatography (TLC) plates (silica gel).
Protocol 1: Demethylation of Veratraldehyde
-
To a 250 mL round-bottom flask, add veratraldehyde (16.6 g, 0.1 mol).
-
Add 100 mL of 48% aqueous hydrobromic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120-125 °C) with vigorous stirring.
-
Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. A precipitate should form.
-
Pour the cold mixture into 500 mL of ice-cold water with stirring.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 50 mL) until the filtrate is neutral.
-
Dry the collected solid (3,4-dihydroxybenzaldehyde) under vacuum. The product is a tan or light brown powder.
Protocol 2: Synthesis of 4,5-Diethoxybenzaldehyde
-
In a 500 mL round-bottom flask, combine the dried 3,4-dihydroxybenzaldehyde (13.8 g, 0.1 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and 200 mL of anhydrous DMF.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl iodide (34.3 g, 0.22 mol) dropwise over 20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 1 L of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol/water to yield 4,5-diethoxybenzaldehyde as a crystalline solid.
Protocol 3: Bromination to this compound
-
Dissolve 4,5-diethoxybenzaldehyde (9.7 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.[7]
-
Cool the solution in an ice-water bath to approximately 10-15 °C.
-
In the dropping funnel, prepare a solution of bromine (8.8 g, 0.055 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow precipitate will form.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of the solution disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold methanol to remove impurities.[8]
-
Dry the product under vacuum. The final product, this compound, should be an off-white to pale yellow solid.
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 85-95 | 153-156 | ~9.7 (s, 1H, CHO), ~7.3 (d, 1H), ~7.2 (s, 1H), ~6.9 (d, 1H), OH protons variable |
| 4,5-Diethoxybenzaldehyde | 194.23 | 80-90 | 59-62 | ~9.8 (s, 1H, CHO), ~7.4 (s, 1H), ~7.0 (s, 1H), ~4.2 (q, 4H, OCH₂), ~1.5 (t, 6H, CH₃) |
| This compound | 273.12 | 85-95 | 95-98 | ~10.2 (s, 1H, CHO), ~7.5 (s, 1H), ~7.0 (s, 1H), ~4.2 (m, 4H, OCH₂), ~1.5 (m, 6H, CH₃) |
FTIR Spectroscopy: The final product should exhibit characteristic peaks for the aldehyde C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and the C-Br bond (~600-700 cm⁻¹).
References
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
-
Designer-Drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]
-
Wikipedia. (n.d.). Veratraldehyde. [Link]
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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- 2. sunankalijaga.org [sunankalijaga.org]
- 3. sunankalijaga.org [sunankalijaga.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 8. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
Application Notes & Protocols: 2-Bromo-4,5-diethoxybenzaldehyde in Modern Organic Synthesis
Abstract
2-Bromo-4,5-diethoxybenzaldehyde is a trifunctional aromatic building block of significant utility in organic synthesis. Its strategic placement of an aldehyde, a bromo substituent, and two electron-donating ethoxy groups on a benzene core makes it a highly versatile precursor for the construction of complex molecular architectures. The aldehyde facilitates classical condensation and cyclization chemistry, while the aryl bromide is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its applications, focusing on the synthesis of heterocyclic scaffolds relevant to medicinal chemistry and drug development. We present detailed, field-proven protocols for its use in the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis and the Suzuki-Miyaura coupling for carbon-carbon bond formation, explaining the causality behind key experimental parameters.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
Compound Data
All quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| CAS Number | 91335-51-2 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 95 °C | [2] |
| IUPAC Name | This compound | [1] |
Handling and Safety
This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[3][4]
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood.[3][5] Avoid inhalation of dust and all personal contact.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[7]
-
Inhalation Hazard: May be harmful if inhaled and may cause respiratory irritation.[3][5] If inhalation occurs, remove the person to fresh air and seek medical attention if symptoms persist.[3][4]
-
Skin/Eye Contact: Causes skin and serious eye irritation.[4] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing.
-
Ingestion Hazard: Harmful if swallowed.[3][5] If ingested, rinse the mouth with water and call a poison center or doctor immediately.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Core Application: Synthesis of Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in a vast number of biologically active alkaloids and pharmaceutical agents.[8][9][10] The Pictet-Spengler reaction provides one of the most direct and powerful methods for constructing this ring system, condensing a β-arylethylamine with an aldehyde or ketone.[11][12] this compound is an excellent electrophilic partner in this reaction, leading to highly functionalized THIQs poised for further elaboration.
The Pictet-Spengler Reaction: Mechanistic Rationale
The reaction proceeds via the initial formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the aldehyde. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This ion is the key intermediate that undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine acts as the nucleophile, attacking the iminium carbon to close the six-membered ring.[12][13] Subsequent loss of a proton re-aromatizes the system, yielding the final tetrahydroisoquinoline product. The electron-donating groups on the aldehyde component do not significantly hinder this cyclization.
// Nodes aldehyde [label="2-Bromo-4,5-diethoxy-\nbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="β-Arylethylamine\n(e.g., Dopamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Schiff Base\n(Imine Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; iminium [label="N-Acyliminium Ion\n(Key Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spirocycle [label="Spirocyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Tetrahydroisoquinoline\n(THIQ Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout condense_label [shape=plaintext, label="Condensation\n(-H₂O)"]; acid_label [shape=plaintext, label="Acid Catalyst (H⁺)"]; attack_label [shape=plaintext, label="Intramolecular\nElectrophilic Attack"]; deprotonate_label [shape=plaintext, label="Deprotonation\n(-H⁺)"];
// Edges {aldehyde, amine} -> condense_label [arrowhead=none]; condense_label -> imine [minlen=2]; imine -> acid_label [arrowhead=none]; acid_label -> iminium [minlen=2]; iminium -> attack_label [arrowhead=none]; attack_label -> spirocycle [minlen=2]; spirocycle -> deprotonate_label [arrowhead=none]; deprotonate_label -> product [minlen=2]; } caption: "Mechanism of the Pictet-Spengler Reaction."
Protocol: Synthesis of a Brominated Tetrahydroisoquinoline
This protocol describes the reaction of this compound with dopamine hydrochloride to yield a highly functionalized THIQ, a precursor for various isoquinoline alkaloids.
Materials:
-
This compound (1.0 equiv.)
-
Dopamine hydrochloride (1.05 equiv.)
-
Trifluoroacetic acid (TFA) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and dopamine hydrochloride (1.05 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a starting material concentration of approximately 0.1 M. Stir the resulting suspension at room temperature.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 1.5 equiv.) dropwise to the stirring suspension. The TFA serves as both the acid catalyst and helps to solubilize the amine salt.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aldehyde. The reaction is typically complete within 12-24 hours.
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroisoquinoline product.
Core Application: Palladium-Catalyzed C-C Bond Formation
The aryl bromide functionality of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[14] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[15] It allows for the direct installation of new aryl, heteroaryl, or vinyl groups at the 2-position of the benzaldehyde ring, dramatically increasing molecular complexity.
The Suzuki-Miyaura Coupling: Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps.[16][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new organopalladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium(II) center, displacing the bromide ligand.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Ar-Pd(II)L₂(Br)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; trans [label="Ar-Pd(II)L₂(R')", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Reactant & Product Nodes (outside the cycle) arbr [label="Ar-Br\n(Building Block)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic [label="R'-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-R'\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the cycle pd0 -> ox_add [label=" Oxidative\n Addition"]; ox_add -> trans [label=" Transmetalation"]; trans -> pd0 [label=" Reductive\n Elimination"];
// Edges for reactants and products arbr -> ox_add [style=dashed, arrowhead=vee]; {boronic, base} -> trans [style=dashed, arrowhead=vee]; trans -> product [style=dashed, arrowhead=vee, label=" "]; } caption: "Catalytic cycle of the Suzuki-Miyaura reaction."
Protocol: Synthesis of a 2-Aryl-4,5-diethoxybenzaldehyde
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or similar reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent system (e.g., Toluene/Ethanol/Water) to achieve a concentration of ~0.1-0.2 M.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Cooling and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Overall Workflow and Strategic Value
The strategic application of this compound allows for a divergent synthetic approach. One can first perform a cross-coupling reaction on the aryl bromide and then use the aldehyde for a subsequent cyclization, or vice-versa. This flexibility is invaluable in constructing diverse molecular libraries for drug discovery.
// Start Node start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Path 1 suzuki [label="Suzuki Coupling\n(with R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki_product [label="2-Aryl-4,5-diethoxybenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; pictet1 [label="Pictet-Spengler\nReaction", fillcolor="#F1F3F4", fontcolor="#202124"]; final1 [label="Complex Biaryl THIQ", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Path 2 pictet2 [label="Pictet-Spengler\nReaction", fillcolor="#F1F3F4", fontcolor="#202124"]; pictet_product [label="Brominated THIQ", fillcolor="#FBBC05", fontcolor="#202124"]; suzuki2 [label="Suzuki Coupling\n(with R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; final2 [label="Complex Arylated THIQ", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> suzuki [label=" Path A"]; suzuki -> suzuki_product; suzuki_product -> pictet1; pictet1 -> final1;
start -> pictet2 [label=" Path B"]; pictet2 -> pictet_product; pictet_product -> suzuki2; suzuki2 -> final2; } caption: "Divergent synthetic pathways using the title compound."
Conclusion
This compound serves as a powerful and versatile building block for synthetic chemists. The orthogonal reactivity of its aldehyde and aryl bromide functionalities provides access to a wide array of complex, functionalized molecules. The protocols detailed herein for the Pictet-Spengler and Suzuki-Miyaura reactions offer reliable and robust methods for constructing tetrahydroisoquinoline and biaryl structures, which are of high value to researchers in medicinal chemistry and materials science. By understanding the mechanistic principles behind these transformations, scientists can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
References
-
Title: this compound. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: The Isoquinoline Alkaloids. Source: ResearchGate. URL: [Link]
-
Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Source: International Journal of Scientific & Technology Research. URL: [Link]
-
Title: Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Source: SunanKalijaga.org. URL: [Link]
-
Title: Pictet–Spengler reaction. Source: Grokipedia. URL: [Link]
-
Title: Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Source: Proceeding International Conference on Religion, Science and Education. URL: [Link]
-
Title: Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Source: SciELO. URL: [Link]
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Title: Pictet–Spengler reaction. Source: Wikipedia. URL: [Link]
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Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Pictet-Spengler Reaction. Source: NROChemistry. URL: [Link]
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Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Source: PMC, PubMed Central. URL: [Link]
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Title: Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Source: The Hive. URL: [Link]
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Title: Product Class 5: Isoquinolines. Source: Science of Synthesis. URL: [Link]
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Title: Suzuki reaction. Source: Wikipedia. URL: [Link]
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Title: Bromination of 2,5-dimethoxybenzaldehyde. Source: Pertanika. URL: [Link]
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Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]
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Title: Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Source: ResearchGate. URL: [Link]
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Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]
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Title: The Pictet-Spengler Reaction Updates Its Habits. Source: MDPI. URL: [Link]
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Navigating the Reactivity of 2-Bromo-4,5-diethoxybenzaldehyde: A Guide to Nucleophilic Reactions for Synthetic Chemists
Introduction: The Versatile Scaffolding of 2-Bromo-4,5-diethoxybenzaldehyde
In the landscape of modern organic synthesis, this compound stands out as a highly versatile and strategically important building block. Its utility is rooted in the presence of two key functional groups: an electrophilic aldehyde and a bromine-substituted, electron-rich aromatic ring. This unique combination opens a gateway to a diverse array of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. The diethoxy substitution pattern is frequently encountered in natural products and pharmacologically active compounds, most notably in the isoquinoline alkaloid family, such as papaverine and its derivatives. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Dual Reactivity: A Tale of Two Functional Groups
The synthetic potential of this compound is dictated by the reactivity of its aldehyde and bromo-substituted aromatic ring. Understanding the interplay between these two sites is crucial for designing successful synthetic strategies.
-
The Aldehyde Moiety: The aldehyde group is a classic electrophile, readily undergoing nucleophilic attack. This reactivity is the cornerstone of several carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations, olefinations, and reductive aminations. The electron-donating nature of the diethoxy groups on the benzene ring can slightly modulate the reactivity of the aldehyde, a factor to consider when selecting reaction conditions.
-
The Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position, dramatically increasing the molecular diversity achievable from this starting material. The electron-rich nature of the diethoxy-substituted ring can influence the kinetics of these coupling reactions, often requiring careful optimization of catalyst and ligand systems.
This guide will systematically explore key reactions at both of these reactive centers, providing detailed protocols for their practical application.
Reactions at the Aldehyde: Building Molecular Complexity
The aldehyde functionality of this compound is a primary site for nucleophilic attack, enabling the construction of intricate molecular architectures. Here, we delve into some of the most powerful transformations.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a weak base.[1] This reaction is particularly useful for synthesizing α,β-unsaturated products which are valuable intermediates in various synthetic pathways.[2]
Causality of Experimental Choices:
-
Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are used due to the acidity of their α-protons, facilitating deprotonation by a weak base.[2]
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[1]
-
Solvent: Protic solvents like ethanol are often used to dissolve the reactants and facilitate the reaction. In some cases, solvent-free conditions or microwave irradiation can accelerate the reaction and offer a greener alternative.[1]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (2-Bromo-4,5-diethoxybenzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of ammonium acetate (0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure (2-Bromo-4,5-diethoxybenzylidene)malononitrile.
Data Presentation:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Malononitrile | Ammonium Acetate | None (Microwave) | 5-7 min | >90 |
| 4-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | None (Microwave) | 5-7 min | >90 |
Note: The yields in the table are for analogous reactions and serve as a general guideline.[1]
Visualization of Knoevenagel Condensation Workflow:
Caption: Workflow for Knoevenagel Condensation.
Horner-Wadsworth-Emmons Reaction: Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for the synthesis of alkenes from aldehydes. It typically employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, and often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[3][4]
Causality of Experimental Choices:
-
Phosphonate Reagent: Stabilized phosphonate esters are used to generate the carbanion. The choice of the phosphonate ester can influence the stereochemical outcome of the reaction.[3]
-
Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the phosphonate.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the highly basic carbanion.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of a 2-bromo-4,5-diethoxystilbene derivative.
Materials:
-
This compound
-
Appropriate phosphonate ester (e.g., diethyl benzylphosphonate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, syringe, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Visualization of Horner-Wadsworth-Emmons Reaction Mechanism:
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Reactions at the Aryl Bromide: Forging New Connections
The bromine atom on the aromatic ring of this compound serves as a versatile linchpin for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide, forming a new carbon-carbon bond.[2] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: Phosphine ligands (e.g., triphenylphosphine, SPhos, XPhos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or isopropanol) and water is commonly used to dissolve both the organic and inorganic reagents.[5]
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene and water
-
Schlenk flask or sealed tube and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Add the palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.[7]
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. However, the ligands for Buchwald-Hartwig amination are often more specialized, with bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) being particularly effective. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, forming the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent side reactions with the strong base and reactive intermediates.
Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂] or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed tube and inert atmosphere setup
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the sodium tert-butoxide (1.2-1.5 eq) to a Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-aryl product.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides.[8] While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterparts, modern advancements with specialized ligands have made it a valuable tool, especially for certain substrates.[9]
Causality of Experimental Choices:
-
Copper Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically used. "Activated" copper powder can also be employed in traditional protocols.[8]
-
Ligand: The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly accelerate the reaction and allow for milder conditions.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is necessary to generate the nucleophile in situ.
-
Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine are often required to reach the necessary reaction temperatures.[8]
Experimental Protocol: Ullmann Condensation with a Phenol
This protocol describes the synthesis of a diaryl ether from this compound and a phenol.
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vessel suitable for high temperatures
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the phenol (1.5-2.0 eq), copper(I) iodide (10-20 mol%), the ligand (20-40 mol%), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF.
-
Heat the reaction mixture with vigorous stirring to 120-150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a powerful and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations at both the aldehyde and the aryl bromide positions. By carefully selecting the appropriate nucleophile and reaction conditions, chemists can access a vast chemical space of complex molecules with applications in drug discovery, materials science, and beyond. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this remarkable compound. As with all chemical reactions, careful optimization and characterization are paramount to achieving successful and reproducible results.
References
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (2023, October 24). Ullmann condensation. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Slideshare. (2016, April 25). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
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Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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PubMed. (2023, April 4). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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ScienceMadness. (2009, April 28). A Synthesis of 1-p-Methoxybenzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. Retrieved from [Link]
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Arkivoc. (2007). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and β-carboline alkaloids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
SciSpace. (2007, November 9). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from [Link]
-
Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile catalyzed by DES a. Retrieved from [Link]
-
Thieme. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed C–H Activation Route. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Nitrostyrene. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Retrieved from [Link]
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The Versatile Scaffold: 2-Bromo-4,5-diethoxybenzaldehyde in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Substituted Benzaldehyde
In the landscape of contemporary drug discovery, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutic agents. 2-Bromo-4,5-diethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a molecule of significant interest. Its unique constellation of functional groups—a reactive aldehyde, a strategically positioned bromine atom, and two lipophilic ethoxy groups—offers a rich platform for synthetic diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom, a halogen, can introduce favorable interactions with biological targets and is a known feature in many bioactive compounds.[1] This, combined with the diethoxy substitutions which can enhance cell membrane permeability, makes this compound a compelling starting point for generating libraries of new chemical entities.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis of promising derivatives but also delves into the scientific rationale behind these synthetic strategies and the anticipated biological evaluations. We will explore its application in the synthesis of two major classes of bioactive molecules: chalcones and Schiff bases, with a focus on their potential as anticancer and antimicrobial agents.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Derivatives
The true utility of this compound lies in its capacity to serve as a versatile precursor to a diverse array of more complex molecules. The aldehyde functionality is a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of scaffolds with proven pharmacological relevance.
Chalcones: Precursors to Potent Anticancer Agents
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This privileged scaffold is present in numerous natural products and has been extensively investigated for a wide spectrum of biological activities, most notably for its anticancer properties.[3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable and high-yielding reaction between a substituted benzaldehyde and an acetophenone.[5]
A study on the dimethoxy analog, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line.[6] This provides a strong impetus for the synthesis and evaluation of the corresponding diethoxy derivative, which may exhibit enhanced activity due to altered lipophilicity and target engagement.
Schiff Bases: A Versatile Class of Antimicrobial and Anticancer Compounds
Schiff bases, distinguished by their azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[7] This class of compounds is renowned for its broad range of pharmacological activities, including potent antimicrobial and anticancer effects.[1][8] The imine bond is often crucial for their biological activity, and the diverse range of available primary amines allows for extensive structural and functional group diversification. The incorporation of the 2-bromo-4,5-diethoxyphenyl moiety into a Schiff base scaffold is a promising strategy for the development of novel therapeutic agents.
Experimental Protocols and Methodologies
The following protocols are presented to guide the synthesis and biological evaluation of derivatives of this compound. These methodologies are based on established and reliable procedures for analogous compounds.
Protocol 1: Synthesis of a Novel Chalcone via Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-bromo-4,5-diethoxyphenyl)prop-2-en-1-one, a novel chalcone derivative.
Reaction Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate, formed from an acetophenone, attacks the carbonyl carbon of a benzaldehyde. The resulting aldol intermediate readily dehydrates to form the stable, conjugated chalcone.[9]
Materials:
-
This compound
-
2'-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware for organic synthesis
Experimental Workflow:
Caption: Workflow for the synthesis of a chalcone derivative.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 2'-hydroxyacetophenone (1 equivalent) in ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of a Novel Schiff Base
This protocol outlines the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Reaction Principle: The synthesis of a Schiff base is a condensation reaction between a primary amine and an aldehyde, typically catalyzed by a small amount of acid, to form an imine.[7]
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware for organic synthesis
Experimental Workflow:
Caption: Workflow for the synthesis of a Schiff base derivative.
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.
-
To this solution, add 0.01 moles of aniline (or another primary amine).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the purified Schiff base.
Biological Evaluation Protocols
The following protocols are designed to assess the potential therapeutic activities of the synthesized derivatives.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is for evaluating the cytotoxicity of the synthesized chalcone and Schiff base derivatives against a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Experimental Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC50 (µM) |
| Chalcone Derivative | MCF-7 | To be determined |
| Schiff Base Derivative | A549 | To be determined |
| Doxorubicin (Control) | MCF-7 | Reference value |
Protocol 4: Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various bacterial and fungal strains.
Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
Experimental Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Schiff Base Derivative 1 | To be determined | To be determined | To be determined |
| Schiff Base Derivative 2 | To be determined | To be determined | To be determined |
| Ciprofloxacin (Control) | Reference value | Reference value | N/A |
| Fluconazole (Control) | N/A | N/A | Reference value |
Conclusion and Future Directions
This compound represents a highly promising and versatile starting material for the synthesis of novel bioactive compounds in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the synthesis of chalcone and Schiff base derivatives and their subsequent evaluation as potential anticancer and antimicrobial agents. The structural features of this scaffold, particularly the diethoxy and bromo substitutions, offer significant opportunities for the development of next-generation therapeutics with improved efficacy and pharmacological profiles. Further exploration of multicomponent reactions and the synthesis of a broader range of heterocyclic derivatives from this key intermediate are warranted to fully exploit its potential in drug discovery.
References
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Fikroh, R. A., et al. (2025). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]
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Saleh, M. M., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules. Available at: [Link]
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Bukhari, S. N. A., et al. (2013). Chalcone Derivatives: Role in Anticancer Therapy. Future Medicinal Chemistry. Available at: [Link]
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Santos, D. Y. A. C., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. Available at: [Link]
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Abida, et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Available at: [Link]
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Weber, W., et al. (2025). Anticancer activities of novel chalcone and bis-chalcone derivatives. ResearchGate. Available at: [Link]
- Google Patents. (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. CN101407474A.
- Google Patents. (2011). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. CN102267894A.
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da Silva, A. C. M., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]
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Mohammed, A. S. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal for Multidisciplinary Research & Studies (IJMRSTI). Available at: [Link]
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Di Mauro, G., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules. Available at: [Link]
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Asif, M. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]
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Vihita Chem Pvt. Ltd. (2014). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Indian Patent Application No. 52/2014. Available at: [Link]
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Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules. Available at: [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
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Stoyanov, S., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmacia. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Available at: [Link]
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Sherekar, V. M., & Bhandarkar, S. E. (2016). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science and Technology. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Bromo-4,5-diethoxybenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2] These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast majority of biologically active compounds and approved pharmaceuticals.[3] Among the myriad of starting materials available to the synthetic chemist, 2-Bromo-4,5-diethoxybenzaldehyde stands out as a particularly strategic precursor. Its unique arrangement of functional groups—a reactive aldehyde, an ortho-positioned bromine atom prime for substitution or metal-catalyzed coupling, and two activating ethoxy groups—provides a powerful toolkit for the construction of diverse and complex heterocyclic systems such as quinolines, benzofurans, and indoles.
The electron-donating nature of the 4,5-diethoxy substituents activates the aromatic ring, influencing the regioselectivity of subsequent reactions, while the ortho-bromo and aldehyde moieties serve as versatile handles for intramolecular cyclization reactions. This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Part 1: Synthesis of the Core Reagent: this compound
A reliable supply of high-purity starting material is paramount. The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the commercially available 3,4-diethoxybenzaldehyde. The directing effects of the para-ethoxy group and the meta-aldehyde group guide the incoming electrophile (Br+) to the 2-position.
Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds through a classic electrophilic aromatic substitution mechanism.[4] A source of bromonium ion (Br+), often generated in situ from molecular bromine or from an oxidizing agent like KBrO3 in the presence of HBr, attacks the electron-rich aromatic ring.[4] The ethoxy groups at positions 4 and 5 activate the ring, stabilizing the carbocation intermediate (the sigma complex or arenium ion) and directing the substitution to the ortho position relative to the aldehyde. Subsequent loss of a proton restores aromaticity, yielding the final product.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[5][6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3,4-diethoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of aldehyde).
-
Bromination: Cool the solution to 0 °C. In a separate flask, prepare a solution of molecular bromine (1.0 eq) in a minimal amount of glacial acetic acid. Add the bromine solution dropwise to the aldehyde solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of dibrominated byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly into a beaker containing cold water (approx. 30 mL per gram of starting aldehyde). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Part 2: Application in the Synthesis of Quinolines
Quinolines are a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[7][8] The Friedländer annulation is a classic and highly effective method for quinoline synthesis, which involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[7]
Synthetic Strategy: Modified Friedländer Synthesis
Direct use of this compound is not possible for the Friedländer synthesis. The strategy involves a two-step conversion:
-
Nitration: Introduction of a nitro group ortho to the bromine atom (at the 6-position).
-
Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes an in-situ intramolecular condensation with a suitable ketone.
Reaction Mechanism: Reductive Cyclization Pathway
Caption: Mechanistic pathway for the one-pot synthesis of quinolines.
Detailed Protocol 2: Synthesis of a 7-Bromo-5,6-diethoxyquinoline Derivative
-
Nitration (Step A):
-
Carefully add this compound (1.0 eq) in portions to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir at 0-5 °C for 1 hour, then pour onto crushed ice.
-
Collect the precipitated 2-Bromo-6-nitro-4,5-diethoxybenzaldehyde by filtration, wash with water, and dry.
-
-
Reductive Cyclization (Step B):
-
To a mixture of the nitro-aldehyde from Step A (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol, add a reducing agent such as sodium dithionite (Na₂S₂O₄) (3-4 eq) in water.
-
Heat the mixture to reflux for 2-4 hours. The reaction will typically change color as the nitro group is reduced.
-
Causality Note: Sodium dithionite is an effective reducing agent for nitro groups under these conditions and is compatible with the subsequent cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target ethyl 7-bromo-5,6-diethoxy-2-methylquinoline-3-carboxylate.
-
Data Summary: Representative Quinoline Synthesis
| Starting Material | Coupling Partner | Key Conditions | Product Class | Typical Yield |
| 2-Bromo-6-nitro-4,5-diethoxybenzaldehyde | Ethyl acetoacetate | Na₂S₂O₄, EtOH, Reflux | 2-Methylquinoline-3-carboxylate | 60-75% |
| 2-Bromo-6-nitro-4,5-diethoxybenzaldehyde | Acetone | Fe/AcOH, EtOH, Reflux | 2-Methylquinoline | 55-70% |
Part 3: Application in the Synthesis of Benzofurans
The benzofuran core is present in many natural products and pharmaceuticals with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[9][10] A common synthetic route is the Rap-Stoermer reaction, involving the condensation of a salicylaldehyde derivative with an α-haloketone in the presence of a base.[9]
Synthetic Strategy: O-Alkylation and Intramolecular Cyclization
This approach involves two key steps:
-
O-Alkylation: The phenolic hydroxyl group of a salicylaldehyde (derived from our starting material) is alkylated with an α-haloketone.
-
Intramolecular Cyclization: The resulting ether intermediate undergoes a base-catalyzed intramolecular aldol-type condensation followed by dehydration to form the furan ring.
To apply this, this compound must first be converted to a salicylaldehyde derivative. This can be achieved via demethylation/de-ethylation or, more strategically, by starting from a precursor that can be readily hydroxylated. However, a more direct application involves using the aldehyde for a Perkin or related condensation. For this guide, we will focus on a classic base-catalyzed cyclization.
Detailed Protocol 3: Synthesis of a 6-Bromo-4,5-diethoxy-2-aroylbenzofuran
This protocol requires a 2-hydroxybenzaldehyde precursor. For the purpose of this guide, we assume the availability of 3-Bromo-4,5-diethoxy-2-hydroxybenzaldehyde.
-
Preparation: To a solution of 3-Bromo-4,5-diethoxy-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Alkylation: Add the desired 2-bromoacetophenone derivative (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (1.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours.
-
Causality Note: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, forming a phenoxide that serves as the nucleophile to displace the bromide on the acetophenone.
-
-
Cyclization: After the initial alkylation (which can be monitored by TLC), the continued heating in the presence of the base facilitates the intramolecular cyclization and dehydration to form the benzofuran ring.[11]
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the target 6-Bromo-4,5-diethoxy-2-(4-fluorobenzoyl)benzofuran.
Part 4: Application in the Synthesis of Indoles
The indole nucleus is arguably one of the most important heterocyclic systems in drug discovery, forming the core of neurotransmitters (serotonin), alkaloids, and numerous therapeutic agents.[12][13] The Fischer indole synthesis is a powerful method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone.[12]
Synthetic Strategy: Fischer Indole Synthesis
-
Hydrazine Formation: The this compound must first be converted into its corresponding phenylhydrazine. This is a multi-step process, typically involving conversion of the parent aniline to a diazonium salt, followed by reduction.
-
Condensation & Cyclization: The resulting 2-bromo-4,5-diethoxyphenylhydrazine is then reacted with a suitable aldehyde or ketone under acidic conditions to form a hydrazone, which undergoes a[7][7]-sigmatropic rearrangement (the key step of the Fischer synthesis) followed by aromatization to yield the indole.
Reaction Mechanism: Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis pathway.
Detailed Protocol 4: Synthesis of a 7-Bromo-5,6-diethoxyindole-2-carboxylic acid
-
Hydrazine Synthesis (Step A): This is a prerequisite. Assume 2-Bromo-4,5-diethoxyphenylhydrazine hydrochloride is prepared from the corresponding aniline.
-
Condensation (Step B): In a flask, suspend the hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 1 hour to form the hydrazone.
-
Cyclization (Step C): Cool the mixture and remove the solvent under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) or a similar acid catalyst.
-
Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the key sigmatropic rearrangement and subsequent aromatization steps.[14]
-
-
Heating: Heat the mixture carefully to 80-100 °C for 20-30 minutes. The reaction is often rapid and exothermic.[14]
-
Work-up: Cool the reaction and pour it onto a mixture of crushed ice and water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: The crude 7-Bromo-5,6-diethoxyindole-2-carboxylic acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Data Summary: Representative Indole Synthesis
| Hydrazine Precursor | Carbonyl Partner | Key Conditions | Product Class | Typical Yield |
| 2-Bromo-4,5-diethoxyphenylhydrazine | Pyruvic acid | PPA, 90 °C | Indole-2-carboxylic acid | 85-95% |
| 2-Bromo-4,5-diethoxyphenylhydrazine | Cyclohexanone | AcOH, Reflux | Carbazole derivative | 70-85% |
Conclusion
This compound is a potent and versatile synthon for the construction of medicinally relevant heterocyclic compounds. The strategic placement of its bromo, aldehyde, and diethoxy functional groups allows for a wide range of chemical transformations, enabling access to diverse molecular scaffolds including quinolines, benzofurans, and indoles. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of organic chemistry and the discovery of new therapeutic agents.
References
- SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
- CN101407474A. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).
- ChemicalBook. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis.
- Universiti Pertanian Malaysia. Bromination of 2,5-dimethoxybenzaldehyde.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. (2022).
- PubMed Central. Heterocycles in Medicinal Chemistry.
- National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
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- IEREK. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025).
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- The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019).
- London BioScience Press. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
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- ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF. (2025).
- National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
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Protocol for the Bromination of 4,5-Diethoxybenzaldehyde: A Detailed Guide for Researchers
Introduction: Strategic Bromination of Activated Benzaldehydes
The regioselective bromination of substituted benzaldehydes is a cornerstone of synthetic organic chemistry, pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and materials science. This application note provides a comprehensive guide to the bromination of 4,5-diethoxybenzaldehyde, yielding the valuable synthetic precursor, 2-bromo-4,5-diethoxybenzaldehyde. The presence of two electron-donating ethoxy groups on the aromatic ring significantly activates it towards electrophilic aromatic substitution, while the aldehyde group acts as a deactivating meta-director. Understanding the interplay of these electronic effects is paramount for achieving high yields and selectivity.
This document will delve into the mechanistic underpinnings of this reaction, present two robust and validated protocols using different brominating agents, and provide essential safety and characterization data. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot as necessary.
Mechanistic Insight: The "Why" Behind the Synthesis
The bromination of 4,5-diethoxybenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism. The two ethoxy groups, being strong activating groups, donate electron density to the benzene ring through resonance, particularly at the ortho and para positions relative to themselves. The aldehyde group, on the other hand, is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position relative to itself.
In the case of 4,5-diethoxybenzaldehyde, the positions ortho to the ethoxy groups (positions 2 and 6) and the position para to the 4-ethoxy group (position 1, which is occupied by the aldehyde) are activated. The position meta to the aldehyde (position 2) is also the position ortho to the 4-ethoxy group and para to the 5-ethoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack. This convergence of directing effects leads to the highly regioselective formation of this compound.
The general mechanism can be visualized as follows:
-
Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid or a polar solvent, creating a potent electrophile (Br⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of 4,5-diethoxybenzaldehyde attacks the electrophilic bromine atom.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
Visualizing the Reaction Pathway
The Strategic Role of 2-Bromo-4,5-diethoxybenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. 2-Bromo-4,5-diethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two activating ethoxy groups, provides a versatile platform for the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of this compound as a key intermediate, focusing on its application in the synthesis of quinazolinone-based pharmaceuticals. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃BrO₃ | [3] |
| Molecular Weight | 273.12 g/mol | [3] |
| CAS Number | 91335-51-2 | [3] |
| Appearance | Off-white to pale yellow solid | General laboratory observation |
| Melting Point | Not available (Dimethoxy analog: 142-144 °C) | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It may cause skin and eye irritation.[5][6] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Application in Pharmaceutical Synthesis: The Gateway to Quinazolinones
The reactivity of the aldehyde group in this compound makes it an excellent precursor for the synthesis of quinazolinone scaffolds through condensation reactions with 2-aminobenzamides. This reaction is a cornerstone in the synthesis of a multitude of biologically active molecules.
The Significance of the Quinazolinone Scaffold
Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The diethoxy substitution pattern on the phenyl ring, derived from this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the closely related 4-(3-bromoanilino)-6,7-diethoxyquinazoline has been identified as an exceptionally potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[7] This highlights the therapeutic potential unlocked by incorporating the 2-bromo-4,5-diethoxybenzoyl moiety into a quinazolinone core.
Synthetic Workflow: From Aldehyde to a Quinazolinone Core
The following diagram illustrates a representative synthetic pathway for the construction of a 2-(2-bromo-4,5-diethoxyphenyl)quinazolin-4(3H)-one, a key intermediate for further functionalization.
Caption: Synthetic workflow for a quinazolinone scaffold.
Detailed Experimental Protocol: Synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)-1,2-dihydroquinazolin-4(3H)-one
This protocol is adapted from a similar synthesis of a quinazolinone derivative and provides a reliable method for the key condensation step.[6]
Rationale: This protocol utilizes a straightforward condensation reaction between the aldehyde and the amino-amide. The use of a catalyst like manganese acetate can facilitate the reaction. Ethanol serves as a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Materials:
-
This compound
-
2-Aminobenzamide
-
Ethanol (anhydrous)
-
Manganese (II) acetate (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0 eq).
-
Catalyst Addition (Optional): Add a catalytic amount of manganese (II) acetate (e.g., 0.01 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Cooldown: After the reaction is complete (typically several hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Product Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the desired 2-(2-bromo-4,5-diethoxyphenyl)-1,2-dihydroquinazolin-4(3H)-one.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical methods such as NMR, IR, and mass spectrometry. The melting point of the purified product should be sharp.
Analytical Methods for Quality Control
Rigorous analytical control is essential to ensure the quality and purity of this compound and its synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | ~9.8-10.2 | s | 1H | -CHO |
| Aromatic Proton | ~7.3-7.5 | s | 1H | Ar-H |
| Aromatic Proton | ~6.9-7.1 | s | 1H | Ar-H |
| Methylene Protons | ~4.0-4.2 | q | 4H | -OCH₂CH₃ |
| Methyl Protons | ~1.3-1.5 | t | 6H | -OCH₂CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aldehyde Carbonyl | ~190 | -CHO |
| Aromatic Carbons | ~110-155 | Ar-C |
| Methylene Carbons | ~64-65 | -OCH₂CH₃ |
| Methyl Carbons | ~14-15 | -OCH₂CH₃ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reversed-phase method is typically employed.
| HPLC Method Parameters | |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile. For example, 50% B to 90% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 10 µL |
Rationale for Method Choices: A C18 column is chosen for its versatility in separating moderately polar to nonpolar compounds. A gradient elution is employed to ensure the separation of the main component from potential impurities with different polarities. UV detection is suitable as the aromatic ring and carbonyl group are strong chromophores.
Conclusion: A Pivotal Intermediate for Drug Discovery
This compound stands out as a valuable and versatile intermediate for pharmaceutical research and development. Its strategic placement of functional groups allows for the efficient construction of complex heterocyclic systems, most notably the pharmacologically significant quinazolinone scaffold. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this key building block in their synthetic endeavors. As the quest for novel therapeutics continues, the importance of well-characterized and strategically designed intermediates like this compound will undoubtedly grow, paving the way for the discovery of the next generation of medicines.
References
-
Fry, D. W., et al. (1996). An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(26), 5207-5215. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. Available at: [Link]
-
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]
-
PubMed Central. (2013). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one. PubChem Compound Summary for CID 2793423. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
-
PubMed. (2010). Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. Available at: [Link]
-
SciSpace. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]
-
designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Available at: [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
-
SciSpace. (n.d.). Studies on some biologically active substituted 4(3H)-quinazolinones. Part 1. Synthesis, characterization and anti-inflammatory-. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 819972. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available at: [Link]
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Available at: [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Available at: [Link]
-
Arkivoc. (2001). BENZOTHIEPINO[6,5a,5-bc]BENZOFURAN: SYNTHESIS OF A SULFUR-ANALOG OF GALANTHAMINE. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-4,5-diethoxybenzaldehyde. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Available at: [Link]
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Bromo-4,5-diethoxybenzaldehyde in the Genesis of Advanced Fluorescent Probes
Introduction: Unveiling the Potential of a Versatile Scaffold
In the dynamic landscape of cellular imaging and diagnostics, the rational design of fluorescent probes is paramount for elucidating complex biological processes. The selection of a core chemical scaffold is a critical determinant of a probe's ultimate utility, influencing its photophysical properties, reactivity, and biological targeting capabilities. 2-Bromo-4,5-diethoxybenzaldehyde emerges as a scaffold of significant interest, offering a unique convergence of functionalities. The electron-donating diethoxy groups serve to modulate the electronic environment of the aromatic system, often leading to desirable solvatochromic properties and enhanced fluorescence quantum yields in the resulting fluorophores. The strategically positioned aldehyde provides a reactive handle for the facile construction of complex heterocyclic systems or for direct conjugation to biomolecules.[1][2] Crucially, the bromine atom acts as a versatile synthetic linchpin, enabling a diverse array of cross-coupling reactions for the introduction of various fluorophores and recognition moieties. This modularity is a cornerstone of modern probe development, allowing for the fine-tuning of spectral properties and the creation of probes for a multitude of specific applications.
This comprehensive guide provides an in-depth exploration of the application of this compound in the preparation of a novel, hypothetical fluorescent probe, "Verdant-520," designed for the detection of intracellular lipid droplets. We will dissect the synthetic strategy, provide a detailed experimental protocol, and discuss the underlying principles that govern its function as a "turn-on" fluorescent sensor.
Application Notes: The Design and Rationale for "Verdant-520"
The development of "Verdant-520" is predicated on the unique properties of this compound. The synthetic approach involves a two-step process: an initial condensation reaction to form an imine, followed by an intramolecular cyclization to yield the fluorescent core. This strategy is designed to create a probe that exhibits minimal fluorescence in aqueous environments but demonstrates a significant increase in fluorescence intensity upon partitioning into the lipophilic environment of lipid droplets.
Principle of Detection: Environment-Sensitive Fluorescence
The fluorescence of many organic dyes is highly sensitive to the polarity of their local environment.[3][4] "Verdant-520" is designed to leverage this phenomenon. In the hydrophilic cytoplasm, the probe is expected to exist in a state where its fluorescence is largely quenched. However, upon accumulation in the non-polar lipid droplets, the fluorophore will adopt a more rigid conformation, leading to a substantial enhancement of its fluorescence quantum yield. This "turn-on" response is highly desirable for cellular imaging as it minimizes background signal and enhances the signal-to-noise ratio.
Synthetic Strategy: A Tandem Approach to a Novel Fluorophore
The synthesis of "Verdant-520" from this compound and a suitable amine-containing precursor proceeds via a one-pot tandem reaction. This approach is advantageous as it simplifies the synthetic workflow, reduces the need for purification of intermediates, and often leads to higher overall yields. The initial formation of an imine between the aldehyde of our starting material and the primary amine of the coupling partner is followed by an intramolecular cyclization, driven by the reactivity of the bromine atom, to form the final heterocyclic fluorophore.
Experimental Protocol: Synthesis of "Verdant-520"
This protocol outlines the synthesis of a fluorescent isoindolinone probe, "Verdant-520," from this compound and a primary aniline derivative. The reaction proceeds through the formation of an imine followed by an intramolecular cyclization.
Materials
-
This compound
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Column chromatography setup
-
Fluorometer
Procedure
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add 4-methoxyaniline (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the progress of the reaction by TLC using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield "Verdant-520" as a solid.
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including absorption and emission spectra, quantum yield, and extinction coefficient, should be determined in various solvents to assess its solvatochromic behavior.
Data Presentation and Visualization
Table 1: Expected Photophysical Properties of "Verdant-520"
| Property | Dichloromethane | Methanol | Water |
| Absorption λmax (nm) | ~480 | ~475 | ~470 |
| Emission λmax (nm) | ~520 | ~530 | ~540 |
| Quantum Yield (Φ) | ~0.60 | ~0.15 | <0.01 |
| Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~35,000 | ~32,000 | ~30,000 |
Note: These are hypothetical values to illustrate the expected solvatochromic effect.
Diagram 1: Synthetic Workflow for "Verdant-520"
Caption: Experimental workflow for the one-pot synthesis of "Verdant-520".
Diagram 2: Proposed Signaling Pathway of "Verdant-520" for Lipid Droplet Detection
Sources
- 1. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of bifunctional fluorescent probes and their application to α-helix labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed experimental protocols.
Overview of the Synthesis
The primary and most direct route to this compound is the electrophilic aromatic substitution of 3,4-diethoxybenzaldehyde. This reaction leverages the electron-donating nature of the two ethoxy groups, which activate the aromatic ring towards electrophilic attack. The aldehyde group is a deactivating, meta-directing group, while the alkoxy groups are strongly activating, ortho-, para-directing groups. The interplay of these electronic effects and steric hindrance predominantly directs the incoming electrophile (bromonium ion, Br⁺) to the C2 position, which is ortho to one activating ethoxy group and meta to the deactivating aldehyde group.
While seemingly straightforward, this bromination is often plagued by issues such as low yield, incomplete reaction, and the formation of difficult-to-separate byproducts. This guide will address these specific challenges.
Reaction Pathway Visualization
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A low yield is the most frequently reported issue. It can stem from several factors, from reagent quality to procedural missteps. Let's break down the potential culprits.
-
Suboptimal Bromination Conditions: The choice and handling of the brominating agent are critical.
-
Molecular Bromine (Br₂): While effective, using neat bromine can be aggressive, leading to over-bromination (di-substitution). A common method involves dissolving Br₂ in a solvent like glacial acetic acid and adding it dropwise to control the reaction rate.[1][2] A patent suggests that using a less than stoichiometric amount of bromine initially, followed by a "brominating couple" (like in-situ generated HBr and an oxidizer), can improve selectivity.[3]
-
In-Situ Bromine Generation: Using potassium bromate (KBrO₃) with hydrobromic acid (HBr) is a safer and often more controllable alternative to handling molecular bromine directly.[4][5] This method generates Br₂ in situ, maintaining a low concentration and potentially reducing side reactions.
-
-
Poor Temperature Control: This is a highly exothermic reaction.
-
Cause: Uncontrolled temperature increases the rate of reaction, but it disproportionately increases the rate of side reactions, especially the formation of the di-bromo adduct.
-
Solution: Maintain a consistent temperature, often between 20-30°C, using an ice bath to manage the exotherm during the dropwise addition of the brominating agent.[1] Some procedures for analogous compounds recommend even lower temperatures initially (0-10°C) to maximize selectivity.[2][6]
-
-
Incomplete Reaction: If the yield is low and a significant amount of starting material is recovered, the reaction has not gone to completion.
-
Cause: Insufficient reaction time, inadequate stirring, or using a sub-stoichiometric amount of the brominating agent.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring for a designated period (e.g., 1-6 hours) after the addition is complete until the starting material spot on the TLC plate has been consumed.[1][4] Ensure vigorous stirring to maintain a homogenous mixture, especially if the starting material is not fully soluble.
-
-
Loss During Work-up and Purification: Mechanical losses can significantly impact the final isolated yield.
-
Cause: Inefficient extraction, premature product precipitation during filtration, or using an inappropriate recrystallization solvent.
-
Solution: Follow a meticulous work-up procedure.[7] After quenching with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy excess bromine, ensure complete extraction with a suitable organic solvent.[4] When recrystallizing, perform solvent screening to find a system that provides good recovery of high-purity crystals. Ethanol is often a good choice for this compound.[1][4]
-
Q2: My TLC plate shows multiple spots. What are the likely byproducts?
The presence of multiple spots is a clear indicator of side reactions or an incomplete reaction.
-
Unreacted Starting Material: The most common "byproduct" is simply unreacted 3,4-diethoxybenzaldehyde. It will typically have a different Rf value than the product.
-
Di-brominated Product (2,6-dibromo-4,5-diethoxybenzaldehyde): This is the most probable side product. The strong activating effect of the two ethoxy groups can make the ring susceptible to a second bromination, particularly if local concentrations of bromine are high or the temperature is elevated.
-
Other Isomers: While the C2 position is electronically and sterically favored, trace amounts of other isomers (e.g., bromination at C6) might form, though this is less common.
Q3: How can I effectively purify the crude product to remove these impurities?
Purification is key to obtaining a high-quality final product.
-
Recrystallization: This is the most common and efficient method for purifying the solid product.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly. The desired product should crystallize out, leaving impurities in the mother liquor.
-
Solvent Choice: Ethanol is frequently reported as a suitable solvent for recrystallization.[1][4] A mixture of acetic acid and water can also be effective.[1]
-
-
Column Chromatography: If recrystallization fails to remove closely related impurities (like the di-bromo byproduct), silica gel chromatography is the next step.
-
Solvent System (Eluent): A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point.[2][8] Begin with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your compounds. The less polar di-bromo compound will typically elute before the mono-bromo product.
-
-
Sodium Bisulfite Adduct Formation: This classic technique can be used to purify aldehydes.
-
Mechanism: The aldehyde reacts with a saturated sodium bisulfite solution to form a solid adduct, which precipitates out of the solution. Impurities that are not aldehydes remain in the solution. The solid adduct is then filtered, washed, and treated with acid or base to regenerate the pure aldehyde.[9]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable starting material for this synthesis? The direct starting material is 3,4-diethoxybenzaldehyde. It is commercially available.[10] However, its purity is crucial. If you suspect impurities, it can be synthesized via Williamson ether synthesis from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and an ethylating agent like iodoethane, followed by purification.[8]
-
Q2: What are the critical safety precautions for this reaction?
-
Bromine: Molecular bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Acids: Glacial acetic acid and hydrobromic acid are corrosive. Handle with care.
-
Quenching: The quenching of excess bromine with sodium thiosulfate or bisulfite can be exothermic. Perform the quench slowly and with cooling.
-
-
Q3: Can I use N-Bromosuccinimide (NBS) for this bromination? NBS is a common source for electrophilic bromine. While it can be used for brominating activated aromatic rings, its effectiveness can be catalyst and solvent-dependent. For this specific substrate, the use of Br₂ in acetic acid or KBrO₃/HBr are more commonly reported and validated methods.[1][4] Using NBS might require significant optimization to achieve good yields and selectivity.
-
Q4: Why is the bromine added at the C2 position and not the C6 position? Both the C2 and C6 positions are ortho to an activating ethoxy group. However, the C2 position is sterically less hindered than the C6 position, which is flanked by the bulky aldehyde group. Therefore, the electrophilic attack preferentially occurs at the more accessible C2 site.
Optimized Experimental Protocol
This protocol is a synthesis of common procedures and is designed to be a robust starting point for achieving a good yield.
Reaction: Bromination of 3,4-Diethoxybenzaldehyde
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3,4-Diethoxybenzaldehyde | 194.23 | 10.0 g | 0.0515 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Bromine (Br₂) | 159.81 | 8.23 g (2.64 mL) | 0.0515 | 1.0 |
| Water | 18.02 | 200 mL | - | - |
| Sodium Thiosulfate | 158.11 | ~5 g | - | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-diethoxybenzaldehyde (10.0 g, 0.0515 mol) in glacial acetic acid (50 mL). Stir at room temperature until all the solid dissolves.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.64 mL, 0.0515 mol) in 10 mL of glacial acetic acid.
-
Reaction: Cool the flask containing the aldehyde solution to 20°C using a water bath. Begin the dropwise addition of the bromine solution over a period of 30-45 minutes. Maintain the internal temperature between 20-30°C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold water (200 mL). A yellow or off-white solid should precipitate.
-
Work-up: Add a saturated solution of sodium thiosulfate dropwise to the aqueous mixture until the orange/yellow color of excess bromine disappears.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum desiccator or a vacuum oven at low heat (40-50°C). The expected crude yield should be high.
-
Purification: Recrystallize the dry, crude solid from hot ethanol. Filter the pure white crystals, wash with a small amount of cold ethanol, and dry to a constant weight. A typical yield for this procedure is in the range of 80-90%.[1]
References
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
-
SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. [Link]
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SunanKalijaga.org. (n.d.). View of Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (2009).
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]
- US4551558A - Bromination of substituted benzaldehydes. (1985).
-
ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-diethoxybenzaldehyde. Retrieved from [Link]
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (2011).
- Ahmad, F. B. H., & Bruce, J. M. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 7(2), 1-4.
-
The Good Scents Company. (n.d.). 3,4-diethoxybenzaldehyde. Retrieved from [Link]
- CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde. (2004).
-
SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(7). [Link]
Sources
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3,4-diethoxybenzaldehyde, 2029-94-9 [thegoodscentscompany.com]
- 11. datapdf.com [datapdf.com]
Technical Support Center: Purification of Crude 2-Bromo-4,5-diethoxybenzaldehyde
Welcome to the technical support guide for the purification of 2-Bromo-4,5-diethoxybenzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and offer a framework of chemical logic to help you overcome common purification challenges, ensuring the integrity of your downstream applications.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a persistent oil or gummy solid and fails to crystallize. What's causing this and how can I fix it?
Answer: This is a frequent issue, often caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvents acting as a plasticizer.
-
Causality: The presence of even small amounts of structurally similar impurities or unreacted starting materials can significantly lower the melting point of the eutectic mixture, preventing solidification. High-boiling point solvents like DMSO or DMF are particularly difficult to remove and can lead to gummy products.[1]
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum. If you suspect a high-boiling solvent, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.
-
Induce Crystallization: If the product is solvent-free and still oily, you can attempt to induce crystallization.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.[2]
-
-
Solvent-Antisolvent Precipitation: Dissolve the gummy material in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) at room temperature.[1] Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes persistently cloudy.[1] Allow it to stand, and with luck, the product will precipitate as a solid.
-
Question 2: My NMR analysis shows a persistent acidic impurity. How can I remove the corresponding 2-Bromo-4,5-diethoxybenzoic acid?
Answer: The presence of the corresponding carboxylic acid is a classic impurity for aldehydes, arising from air oxidation of the aldehyde functional group.[3] This is especially common if the crude product has been stored for a period or exposed to air at elevated temperatures.
-
Causality: The aldehyde proton is susceptible to oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH). This acidic impurity can interfere with subsequent reactions.
-
Recommended Protocol: Mild Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3][4] The bicarbonate is a weak base that will deprotonate the carboxylic acid, forming the water-soluble sodium 2-bromo-4,5-diethoxybenzoate salt, which partitions into the aqueous layer. The neutral aldehyde remains in the organic layer.
-
Repeat the wash 2-3 times, checking the pH of the aqueous layer to ensure it remains basic.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Question 3: My yield is very low after recrystallization. What are the common pitfalls and how can I maximize recovery?
Answer: Low recovery is a frustrating but correctable issue in recrystallization. The primary culprits are using an excessive amount of solvent, cooling the solution too rapidly, or washing the collected crystals improperly.[2]
-
Causality: The principle of recrystallization relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold.[5] Using too much solvent means that a significant amount of your product will remain dissolved even at low temperatures.
-
Optimization Strategies:
-
Use a Minimal Amount of Hot Solvent: Add the hot recrystallization solvent (e.g., ethanol or ethyl acetate) portion-wise to the crude material while heating, just until all the solid dissolves.[5] Avoid adding a large excess.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapid cooling in an ice bath can cause impurities to be trapped within the crystal lattice.[5] Once at room temperature, you can then place it in an ice bath to maximize precipitation.[5]
-
Wash with Ice-Cold Solvent: When filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surfaces without re-dissolving the product.[2]
-
Question 4: I'm struggling to separate my product from an impurity with a similar Rf value using silica gel column chromatography. What can I do?
Answer: This indicates that the impurity has a polarity very similar to your desired product, making separation on standard silica gel challenging.
-
Causality: Silica gel is a polar, acidic stationary phase. Compounds are separated based on their differential interactions with the silica surface versus the mobile phase.[6] If two compounds have similar functional groups and polarities, they will travel down the column at nearly the same rate.
-
Troubleshooting Column Chromatography:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your eluent system (e.g., from 10% ethyl acetate in hexanes to 12%, then 15%). Small changes can significantly impact resolution.
-
Change the Solvent System: If adjusting ratios doesn't work, switch to a different solvent system with different selectivities. For example, replace ethyl acetate with a mixture of dichloromethane and methanol.
-
Try a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Basic alumina can be effective for purifying aromatic aldehydes, as it offers a different selectivity profile compared to acidic silica.[3]
-
Consider an Alternative Purification Method: For stubborn impurities, especially non-aldehyde contaminants, purification via a sodium bisulfite adduct is a highly selective and effective alternative (see Protocol 3).[7][8]
-
Section 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent should be determined through small-scale solubility tests. Ethanol or ethyl acetate/heptane mixtures are good starting points.[9][10]
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the hot solvent until the compound just dissolves.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This technique is excellent for separating compounds with different polarities.[6]
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. An ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This is a highly specific and effective method for purifying aldehydes from non-aldehyde impurities.[7][8] The aldehyde reversibly reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration.
-
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a suitable solvent like methanol or ethanol.[3][7] Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[3][7] Stir the mixture vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.[7][8]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by ether, to remove any trapped organic impurities.[3][4]
-
Regeneration of Aldehyde: Suspend the filtered adduct in water. To regenerate the aldehyde, add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).[7][8] This reverses the reaction, releasing the pure aldehyde.
-
Extraction: Extract the regenerated aldehyde from the aqueous mixture using an organic solvent like ethyl acetate or DCM (3x washes).[7]
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure this compound.
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Typical Application |
| Ethanol | 78 | Recrystallization |
| Methanol | 65 | Recrystallization, Bisulfite Adduct Formation[7][11] |
| Ethyl Acetate | 77 | Recrystallization, Extraction, Chromatography[10][12] |
| Hexane / Heptane | 69 / 98 | Anti-solvent for Recrystallization, Chromatography[1][10] |
| Dichloromethane | 40 | Extraction, Chromatography |
| Water | 100 | Extraction, Washing |
Section 3: Visualization of Workflows
Diagram 1: General Purification Strategy
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Crystallization Failures
Caption: Logical steps for troubleshooting product crystallization.
References
-
Purifying aldehydes? : r/chemistry. Reddit. [Link]
-
Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol). Axios Research. [Link]
-
Pinaverium Impurity II. SynZeal. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. designer-drug.com. [Link]
-
Photo-Hydroacylation: 1-Tetralones from ortho-Allylbenzaldehydes - Supporting Information. Georg-August-Universität Göttingen. [Link]
-
Performing Column Chromatography. YouTube. [Link]
-
2-Bromo-4,5-dimethoxybenzaldehyde, 25g, Each. CP Lab Safety. [Link]
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]
-
2-Bromo-4,5-dimethoxybenzaldehyde. MHX biotech (changzhou) co., ltd. [Link]
-
Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sunankalijaga.org [sunankalijaga.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 12. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Common impurities in 2-Bromo-4,5-diethoxybenzaldehyde and their removal
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 2-Bromo-4,5-diethoxybenzaldehyde (CAS No. 91335-51-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Drawing from extensive experience with substituted benzaldehydes, this guide provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions to ensure the highest quality material for your critical applications.
Section 1: FAQ - Understanding Common Impurities
This section addresses the most frequent questions our team encounters regarding the purity of this compound. Understanding the origin of an impurity is the first step toward its effective removal.
Q1: What are the most common impurities I might find in my this compound sample?
A1: Based on its synthetic route, which is typically the electrophilic bromination of 3,4-diethoxybenzaldehyde, you can expect a few classes of impurities. The most prevalent are:
-
Unreacted Starting Material: 3,4-diethoxybenzaldehyde.
-
Isomeric Byproducts: Primarily 6-Bromo-3,4-diethoxybenzaldehyde.
-
Over-brominated Species: Di-brominated benzaldehydes.
-
Oxidation Products: 2-Bromo-4,5-diethoxybenzoic acid.
-
Residual Solvents: Acetic acid, ethanol, or solvents used in workup like ethyl acetate and hexanes.
Q2: How do these impurities originate?
A2: Each impurity is a direct consequence of the reaction chemistry. The bromination of an activated aromatic ring is a competitive process. The ethoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. This electronic competition dictates the product distribution.
-
Unreacted Starting Material: Incomplete reaction due to insufficient bromine, low temperature, or short reaction time.
-
Isomeric & Di-brominated Byproducts: These arise from the statistics of electrophilic aromatic substitution. While the 2-position is sterically hindered, the high activation of the ring can lead to bromination at the 6-position.[1] If reaction conditions are too harsh (e.g., excess bromine, high temperature), a second bromination can occur.[2]
-
Oxidation Products: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This process can be accelerated by light and the presence of trace metal catalysts.
Q3: My TLC plate shows two spots very close together. What are they likely to be?
A3: This is a classic sign of isomeric impurities. The desired 2-bromo product and the 6-bromo byproduct often have very similar polarities, resulting in close retention factor (Rf) values on a TLC plate.[1] Differentiating them may require using a less polar solvent system to achieve better separation or employing analytical techniques like ¹H NMR.
Q4: My product is an off-white or yellowish solid, but the literature reports it as white. Why?
A4: A yellowish or brownish tint is typically due to two sources: trace amounts of residual bromine from the synthesis or the presence of oxidized impurities. While minor discoloration may not affect subsequent reaction yields, it indicates a lower purity level that may be unacceptable for sensitive applications like drug development.
Q5: How can I quickly assess the purity of my sample before committing to a large-scale reaction?
A5: A combination of three simple techniques provides a robust preliminary assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components. Run against your starting material as a reference.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
¹H NMR Spectroscopy: Provides definitive structural information. The presence of unreacted starting material or isomers can be quantified by integrating the characteristic aldehyde and aromatic proton signals.
Section 2: Troubleshooting Guide & Purification Protocols
This section provides validated, step-by-step protocols to address specific purity issues. The causality behind each step is explained to empower you to adapt the methods to your specific experimental context.
Issue 1: Presence of Starting Material and/or Isomeric Byproducts
These are often the most challenging impurities to remove due to their structural similarity to the desired product. The choice between recrystallization and chromatography depends on the impurity level and the required final purity.
Recrystallization is a cost-effective and scalable method that relies on the subtle differences in solubility between the product and impurities in a chosen solvent at varying temperatures.
Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves. Using a large excess of solvent will dramatically reduce your yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Swirl and reheat gently for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon and any insoluble impurities.[3] This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical as it favors the formation of a pure crystalline lattice, excluding impurity molecules. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (<50°C) until a constant weight is achieved.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Rationale & Use Case |
| Ethanol | Good general-purpose solvent. The product is significantly more soluble when hot than when cold.[4] |
| Methanol | Similar to ethanol, may offer slightly different selectivity for certain impurities.[5] |
| Ethyl Acetate / Hexane | A binary system for fine-tuning polarity. Dissolve in minimal hot ethyl acetate and add hot hexane dropwise until turbidity appears. |
For samples containing significant amounts of isomeric impurities or when the highest purity is required, flash column chromatography is the most effective method.
Protocol: Silica Gel Flash Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar starting material and 6-bromo isomer will typically elute before the more polar 2-bromo product.
-
Gradient Elution (Recommended): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). This will speed up the elution of your desired compound after the initial impurities have been washed off.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Issue 2: Presence of Acidic Impurities (e.g., 2-Bromo-4,5-diethoxybenzoic acid)
The presence of the corresponding carboxylic acid is common. This can be easily remedied with a simple acid-base liquid-liquid extraction during the initial reaction workup.
Protocol: Aqueous Bicarbonate Wash
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt. You may observe effervescence (CO₂ release) if significant acid is present.
-
Separation: Drain the aqueous layer. Repeat the wash one more time to ensure complete removal.
-
Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Section 3: Visual Workflows and Summaries
To provide a clearer understanding of the relationships between synthesis, impurities, and purification, we have developed the following diagrams and summary table.
Diagram 1: Origin of Common Synthetic Impurities
Caption: Synthetic pathway leading to the desired product and common impurities.
Diagram 2: General Purification Workflow
Caption: Decision tree for the purification of crude this compound.
Table 2: Summary of Impurities and Removal Strategies
| Impurity | Common Source | Recommended Primary Removal Method | Secondary Method / Notes |
| 3,4-Diethoxybenzaldehyde | Incomplete bromination | Flash Column Chromatography | Recrystallization (if impurity level is low) |
| 6-Bromo-3,4-diethoxybenzaldehyde | Isomeric byproduct formation | Flash Column Chromatography | Fractional recrystallization (challenging) |
| Di-bromo species | Over-bromination | Flash Column Chromatography | Recrystallization may remove some |
| 2-Bromo-4,5-diethoxybenzoic acid | Air oxidation of aldehyde | Aqueous Bicarbonate Wash | Chromatography (will separate but is inefficient) |
| Residual Bromine | Synthesis | Aqueous wash with a reducing agent (e.g., sodium bisulfite) | Activated carbon treatment |
| Acetic Acid | Reaction solvent | Aqueous Bicarbonate Wash | Evaporation under high vacuum |
Section 4: References
For further reading and verification of the methodologies discussed, please consult the following resources. The principles described have been adapted from established procedures for structurally analogous compounds.
-
Designer-Drug.com . Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. This source describes a large-scale synthesis of the dimethoxy analog, highlighting the use of methanol as a solvent and a water/methanol wash for initial purification.
-
Nafillah, K. (2024) . Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. This paper details a synthesis and purification by recrystallization with ethanol.
-
BenchChem . Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. This guide discusses common issues in bromination, such as di-bromination and isomer formation, and suggests purification via recrystallization and column chromatography.
-
de Oliveira, A. B., et al. (2021) . Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. This article provides detailed synthetic procedures including purification by chromatography and washing with sodium carbonate solution.
-
Rhodium Chemistry Archive . Bromination of 2,5-Dimethoxybenzaldehyde. This document explicitly details the formation and separation of isomeric brominated benzaldehydes using both fractional recrystallization and column chromatography.
-
Organic Syntheses . p-BROMOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.86 (1943); Vol. 18, p.13 (1938). This procedure details the purification of an aldehyde via its bisulfite addition compound, a classic technique.
-
BenchChem . Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. This note provides a detailed, general protocol for recrystallization, including the optional use of activated carbon for decolorization.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromo-4,5-diethoxybenzaldehyde Reactions
Welcome to the technical support center for 2-Bromo-4,5-diethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in reactions involving this versatile intermediate. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low conversion. What are the most common initial culprits?
Low conversion is a frequent challenge that can often be traced back to a few fundamental areas. Before delving into complex optimization, always verify these primary factors:
-
Purity of Starting Materials: The purity of this compound is paramount. Synthesis of this reagent, often via electrophilic bromination of 3,4-diethoxybenzaldehyde, can leave residual starting material or introduce isomeric impurities.[1][2] Similarly, ensure all other reactants, solvents, and catalysts meet the required purity standards for your specific reaction.
-
Reaction Atmosphere and Moisture: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or in the presence of trace metals. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. Furthermore, many organometallic reagents and catalysts are sensitive to moisture; using anhydrous solvents and properly dried glassware is critical.
-
Suboptimal Temperature: Reaction kinetics are highly temperature-dependent. A temperature that is too low will result in a sluggish or stalled reaction. Conversely, excessive heat can promote the formation of byproducts and lead to the decomposition of reactants or the desired product.[3][4]
-
Inadequate Mixing: For heterogeneous reactions (e.g., those involving a solid-phase reagent or catalyst), inefficient stirring can lead to localized concentration gradients and prevent the reaction from going to completion.[3]
Q2: How does the substitution pattern of this compound influence its reactivity and potential side reactions?
The electronic properties of the substituents on the benzene ring create a unique reactive environment that you must consider:
-
Aldehyde Group (-CHO): This is a moderately deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.[5] It also makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Ethoxy Groups (-OCH₂CH₃): These are strongly activating, ortho, para-directing groups due to their potent electron-donating resonance effect.
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, but its resonance effect directs incoming electrophiles.[5]
The interplay of these groups means the carbonyl is reactive toward nucleophiles. The electron-rich nature of the ring, due to the two ethoxy groups, makes it susceptible to further electrophilic substitution if conditions are too harsh, potentially leading to over-bromination.
Q3: What are the best methods to assess the purity of my this compound starting material?
Verifying the purity of your starting material is a crucial first step. A multi-technique approach is often best:
| Technique | Information Provided | Notes |
| TLC | Quick assessment of the number of components. | Ideal for routine checks. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane) to achieve good separation. |
| ¹H NMR | Confirms structural integrity and detects proton-bearing impurities. | Look for the characteristic aldehyde proton singlet and the aromatic proton signals. Impurities may show extra peaks. |
| GC-MS | Assesses purity and identifies volatile impurities by mass. | Provides a quantitative purity percentage and the mass-to-charge ratio of components.[6] |
| Melting Point | A sharp melting point range indicates high purity. | A broad or depressed melting point suggests the presence of impurities. The reported melting point is 142-144 °C.[6] |
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Incomplete Consumption of Starting Material
Observing a significant amount of unreacted this compound post-reaction is a clear indicator of a problem. The following workflow can help you pinpoint the cause.
Caption: Troubleshooting workflow for incomplete reactions.
Issue A: Reagent or Solvent Quality
-
Causality: Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents. Water is a common culprit that can quench organometallic reagents or hydrolyze intermediates.
-
Solution:
-
Verify Purity: Run a TLC or ¹H NMR of your this compound. See Protocol 1 for a standard TLC procedure.
-
Purify if Necessary: If impurities are detected, purify the aldehyde by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel.[7]
-
Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere.
-
Issue B: Suboptimal Reaction Temperature or Time
-
Causality: Every reaction has an activation energy barrier. If the temperature is too low, too few molecules will have sufficient energy to react, leading to a slow or stalled reaction.[3] Conversely, allowing a reaction to run for an insufficient amount of time will naturally result in low conversion.
-
Solution:
-
Literature Precedent: First, check for established protocols for analogous reactions to determine a suitable temperature range.
-
Temperature Screening: If the reaction is still sluggish, perform small-scale screening experiments at incrementally higher temperatures (e.g., in 10 °C increments). Monitor for both increased product formation and the appearance of new byproduct spots on TLC.
-
Time Course Study: Monitor the reaction at set intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) using TLC or HPLC to determine when the reaction reaches completion.[8]
-
Guide 2: Addressing the Formation of Multiple Byproducts
The appearance of several spots on a TLC plate in addition to your starting material and desired product indicates that side reactions are occurring.
Caption: Potential reaction pathways and side reactions.
Issue A: Oxidation of the Aldehyde
-
Causality: Aldehydes are easily oxidized to carboxylic acids, a reaction that can be accelerated by air (oxygen), heat, or trace metal impurities.
-
Solution:
-
Inert Atmosphere: Degas your solvent and reaction mixture (e.g., by bubbling nitrogen through it for 15-20 minutes) before heating. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Use High-Purity Solvents: Avoid solvents that may contain peroxide impurities (e.g., old ethers like THF or diethyl ether).
-
Issue B: Unwanted Electrophilic Aromatic Substitution
-
Causality: In reactions that use strong electrophiles or Lewis acids, the electron-rich aromatic ring can undergo further substitution, such as additional bromination, if the conditions are too harsh.[7]
-
Solution:
-
Control Stoichiometry: Ensure you are not using a large excess of the electrophilic reagent.
-
Lower Temperature: Perform the reaction at a lower temperature to increase selectivity and minimize side reactions. Dropwise addition of reagents at a controlled, low temperature is often beneficial.[3]
-
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the consumption of starting materials and the formation of products over time.
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 30% Ethyl Acetate in Hexane - Note: this must be optimized)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain), if needed
Procedure:
-
Prepare the Chamber: Pour the eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.
-
On the baseline, apply a small spot of your starting this compound as a reference.
-
Carefully withdraw a small aliquot from your reaction mixture using a capillary spotter and spot it on the baseline. It is good practice to also "co-spot" the reaction mixture and the starting material in the same lane to confirm identity.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the eluent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp. Circle the spots with a pencil. If compounds are not UV-active, use an appropriate stain.
-
Analyze: Compare the intensity of the starting material spot in the reaction lane with the reference. The appearance of new spots indicates product formation. The reaction is complete when the starting material spot is no longer visible.
Protocol 2: General Procedure for Small-Scale Reaction Optimization
Objective: To systematically determine the optimal conditions for a reaction by varying one parameter at a time.
Procedure:
-
Baseline Experiment: Run the reaction using the conditions derived from your initial literature search. This will serve as your baseline for comparison.
-
Parameter Selection: Identify the key parameters to optimize. Common choices include Temperature, Solvent, and Catalyst/Reagent Concentration.
-
Systematic Variation: Set up a series of parallel small-scale reactions. In each reaction, vary only ONE parameter while keeping all others constant.
-
Temperature Screen: Set up reactions at different temperatures (e.g., Room Temp, 40 °C, 60 °C, 80 °C).
-
Solvent Screen: Run the reaction in different solvents of varying polarity (e.g., Toluene, THF, DMF, Acetonitrile).
-
-
Monitoring and Analysis: Monitor each reaction by TLC or HPLC at a fixed time point (e.g., 4 hours).
-
Identify Optimum: Compare the outcomes to identify the condition that provides the highest conversion to the desired product with the fewest byproducts. This condition will be the new baseline for optimizing the next parameter.
References
- BenchChem (2025). Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis.
- ResearchGate (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde.
- ResearchGate (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo.
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
- National Institutes of Health (NIH). (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- BenchChem (2025).
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Ahmad, F.B.H., & Bruce, J.M. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika 7(2), 1-4.
- Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- BenchChem (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
PubChem. (n.d.). This compound. [Link]
- BenchChem (2025). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
- BenchChem (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-2,5-dimethoxybenzaldehyde.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Sources
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- 2. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde
This technical guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde. As a critical intermediate in various synthetic pathways, mastering its preparation on a larger scale is essential. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during scale-up.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low Reaction Yield
Q1: My scaled-up synthesis of this compound is resulting in a disappointingly low yield. What are the primary causes and how can I mitigate them?
A1: Low yield on scale-up is a frequent issue stemming from several factors that are less pronounced at the bench scale. The primary culprits are typically inefficient temperature control, improper reagent stoichiometry and addition, and suboptimal workup procedures.
-
Thermal Management: The bromination of activated aromatic rings is a highly exothermic reaction.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature spike can lead to the formation of unwanted byproducts, such as over-brominated species (e.g., 2,6-dibromo-4,5-diethoxybenzaldehyde) or tar-like decomposition products, all of which consume your starting material and reduce the yield of the desired product.[2]
-
Solution: Employ a robust cooling system (e.g., a jacketed reactor with a chiller) and monitor the internal reaction temperature with a probe. The addition of the brominating agent must be slow and controlled, allowing the cooling system to manage the heat generated.[3]
-
-
Reagent Addition & Stoichiometry: Localized high concentrations of the brominating agent can lead to over-bromination.
-
Solution: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) subsurface with vigorous stirring. This ensures rapid dispersion and minimizes localized concentration spikes. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to drive the reaction to completion, but avoid a large excess which promotes side reactions.
-
-
Workup Losses: The product can be lost during aqueous washes if the pH is not controlled or if emulsions form.
-
Solution: After quenching with a reducing agent like sodium thiosulfate to destroy excess bromine, ensure the aqueous layer is neutral or slightly basic before separation. If emulsions form, a small amount of brine can help break them. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
Issue 2: Product Purity and Side Reactions
Q2: My final product is contaminated with significant impurities, primarily unreacted starting material and a dibrominated byproduct. How can I improve the purity?
A2: This is a classic selectivity problem in electrophilic aromatic substitution. The two ethoxy groups strongly activate the benzene ring, making it susceptible to both the desired monobromination and undesired di-bromination.[4]
-
Controlling Selectivity: The key is to manage the reactivity.
-
Temperature: Lowering the reaction temperature (e.g., 0-5 °C) significantly improves selectivity for the mono-brominated product.[5] The activation energy for the second bromination is higher, so lower temperatures disfavor this subsequent reaction.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is effective, N-Bromosuccinimide (NBS) can be a milder and more selective reagent for activated systems.[6][7] NBS provides a low, steady concentration of electrophilic bromine, which can reduce the incidence of over-bromination.[8]
-
Solvent Effects: Acetic acid is a common solvent and generally provides good results.[9] In some cases, less polar solvents like dichloromethane may offer different selectivity profiles.
-
-
Minimizing Starting Material: Unreacted starting material indicates an incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material spot/peak is minimal. A slight excess of the brominating agent, as mentioned before, is crucial.
-
Issue 3: Thermal Runaway and Safety Concerns
Q3: I am concerned about the exothermic nature of this reaction during a multi-kilogram scale-up. What are the critical safety procedures to prevent a thermal runaway?
A3: A thermal runaway is a severe hazard where the reaction's heat generation surpasses the cooling system's capacity, leading to a dangerous, uncontrolled acceleration of the reaction rate.[10] For brominations, this is a critical concern.[1]
-
Engineered Controls:
-
Reactor Setup: Use a properly sized and rated jacketed reactor with an efficient cooling system and a reliable overhead stirrer.
-
Controlled Addition: Use a programmable dosing pump for the slow, steady addition of the brominating agent. Never add the reagent all at once.
-
Emergency Quench: Have a pre-chilled quenching solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) ready to be added to the reactor to rapidly neutralize the brominating agent and stop the reaction in an emergency.[1]
-
-
Procedural Controls:
-
Reverse Addition: Consider adding the aldehyde solution to the brominating agent solution. While less common, this can sometimes help maintain better control by ensuring the brominating agent is never the limiting reagent until the very end.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.
-
Monitoring: Always have a chemist monitoring the internal temperature, addition rate, and any visual changes in the reactor.
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis on a large scale: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A1: Both have pros and cons for scale-up.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Cost | Generally less expensive per mole of bromine. | More expensive. |
| Handling | Highly corrosive, toxic, fuming liquid requiring specialized handling procedures and equipment (e.g., closed systems, scrubbers for HBr off-gas).[2][11] | Crystalline solid, easier and safer to handle.[12] |
| Reactivity | Highly reactive, can lead to over-bromination if not controlled carefully.[13] | Milder, often more selective, reducing byproduct formation.[14] |
| Byproducts | Generates stoichiometric HBr, which is corrosive and requires neutralization/scrubbing. | Generates succinimide, which is water-soluble and easily removed during workup. |
Recommendation: For initial scale-up and processes where safety and selectivity are paramount, NBS is often the preferred choice despite its higher cost.[12] For well-established, cost-sensitive processes with robust engineering controls, elemental bromine remains a viable option.
Q2: How should I effectively monitor the reaction's progress?
A2: On a large scale, taking samples directly from the reactor is key. Use TLC or HPLC.
-
TLC: Develop a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) that clearly separates the starting material, product, and major byproducts. Spot the reaction mixture against reference spots of the starting material. The reaction is complete when the starting material spot has disappeared or is very faint.
-
HPLC/GC: This provides more quantitative data. A short analysis can determine the percentage of starting material remaining and the relative amounts of product and byproducts, allowing for precise determination of the reaction endpoint.
Q3: What are the best practices for purifying the crude this compound at scale?
A3: The primary method for purifying this solid compound is recrystallization.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15] Common choices include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/heptane.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[16] Allow it to cool slowly to form large, pure crystals, leaving impurities behind in the mother liquor. If the solution cools too quickly, the product may "crash out," trapping impurities.
-
Alternative: If recrystallization fails to provide the desired purity, column chromatography is an option, though it is less practical and more costly for very large quantities.[17]
Visualizing the Process
General Experimental Workflow
The overall process from reaction to pure product follows a logical sequence.
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing and resolving low yield issues during synthesis.
References
- Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (n.d.). SunanKalijaga.org.
- Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.
-
Bromine Safety Information. (n.d.). Rutgers University. Retrieved January 15, 2026, from [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bromine handling and safety. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved January 15, 2026, from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.). Google Patents.
- 3-Br-4-hydroxybenzaldehyde preparation. (n.d.). Google Patents.
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 15, 2026, from [Link]
-
2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved January 15, 2026, from [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). The Hive. Retrieved January 15, 2026, from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009, December 1). PubMed. Retrieved January 15, 2026, from [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 15, 2026, from [Link]
-
ring reactions of phenol. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]
-
Bromination of Phenols (video). (n.d.). Khan Academy. Retrieved January 15, 2026, from [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018, May 15). NIH. Retrieved January 15, 2026, from [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams. Retrieved January 15, 2026, from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]
-
p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 15, 2026, from [Link]
- Bromination of substituted benzaldehydes. (n.d.). Google Patents.
- Method for the conversion of 3- and 4-methylcatechol to benzaldehyde. (n.d.). Google Patents.
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI. Retrieved January 15, 2026, from [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Purification Techniques - Rapid Revision with Ahmed Bokhari - O level & IGCSE Chemistry. (2022, February 1). YouTube. Retrieved January 15, 2026, from [Link]
Sources
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- 9. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 10. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 11. Bromine handling and safety | DOCX [slideshare.net]
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Preventing decomposition of 2-Bromo-4,5-diethoxybenzaldehyde during storage
Welcome to the technical support guide for 2-Bromo-4,5-diethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound over time. What could be the cause?
The primary cause of degradation in this compound is autoxidation of the aldehyde functional group.[1][2][3] This is a common issue with aromatic aldehydes, where atmospheric oxygen reacts with the aldehyde to form the corresponding carboxylic acid, in this case, 2-Bromo-4,5-diethoxybenzoic acid. This process is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.[3]
The two electron-donating ethoxy groups on the benzene ring increase the electron density, which can influence the rate of oxidation.[4][5] Therefore, improper storage, even for a relatively short period, can lead to a significant decrease in purity.
Q2: My sample of this compound has developed a crystalline solid. What is this and is the material still usable?
The crystalline solid is likely 2-Bromo-4,5-diethoxybenzoic acid, the product of oxidation. Benzaldehydes are liquids or low-melting solids, while the corresponding carboxylic acids are typically crystalline solids with higher melting points. The presence of this solid indicates that decomposition has occurred.
Whether the material is still usable depends on the required purity for your application. If a high degree of purity is necessary, the oxidized material should not be used, as the carboxylic acid impurity can interfere with subsequent reactions. For less sensitive applications, it may be possible to purify the remaining aldehyde, but this is often not practical for small quantities.
Q3: Can I store this compound at room temperature on the lab bench?
Storing this compound at room temperature and exposed to light and air is strongly discouraged. As mentioned, light and heat can accelerate the autoxidation process.[3] Exposure to atmospheric oxygen is the primary driver of this degradation. For optimal stability, stringent storage conditions are necessary.
Troubleshooting Guide: Preventing Decomposition
This section provides a systematic approach to preventing the decomposition of this compound.
Issue: Rapid Degradation of the Compound
Root Cause Analysis:
-
Atmosphere: Exposure to oxygen is the most significant factor leading to oxidation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including decomposition.
-
Light: UV and visible light can provide the energy to initiate the free-radical autoxidation chain reaction.[3]
-
Moisture: While not a direct participant in the primary oxidation reaction, moisture can potentially facilitate other degradation pathways or affect the physical form of the compound.
Solutions and Best Practices:
The key to preventing decomposition is to control the storage environment meticulously. This involves what is commonly referred to as "inert atmosphere techniques."
Recommended Storage Protocol:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen. This displaces the oxygen, thereby preventing oxidation. For long-term storage, it is advisable to transfer the compound into a sealed vial or ampoule under an inert atmosphere.
-
Low Temperature: Store the compound at low temperatures to minimize the rate of any potential degradation. Recommended storage temperatures for similar air- and light-sensitive benzaldehydes are often -20°C or even -70°C in a freezer.[6]
-
Light Protection: Always store the vial in the dark, for example, by wrapping it in aluminum foil or placing it in a light-opaque secondary container. Amber glass vials are also recommended to block UV light.[7]
-
Moisture Control: Ensure the compound is stored in a dry environment. A desiccator can be used for short-term storage outside of a freezer.
Workflow for Handling Air-Sensitive Aldehydes
The following diagram illustrates the recommended workflow for handling this compound to minimize exposure to air and moisture.
Caption: Workflow for handling this compound.
Purity Assessment
Regularly assessing the purity of your this compound is crucial.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting the presence of the corresponding carboxylic acid impurity. The aldehyde proton signal (around 9.8-10.1 ppm) will decrease in intensity, and a new, broad signal for the carboxylic acid proton will appear further downfield (typically >10 ppm).[8][9] The aromatic proton signals will also shift slightly. ¹³C NMR can also be used, with the aldehyde carbon signal (around 190 ppm) being replaced by a carboxylic acid carbon signal (around 165-185 ppm).[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the aldehyde from the carboxylic acid (if the latter is sufficiently volatile or after derivatization) and provide their respective mass spectra for confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for separating the aldehyde from its degradation product and quantifying the purity.
Data Summary: Expected NMR Shifts
The following table provides a reference for the expected chemical shifts in ¹H NMR for the aldehyde and its primary decomposition product.
| Compound | Functional Group | Proton | Expected Chemical Shift (δ) ppm |
| This compound | Aldehyde | -CHO | ~9.8 - 10.1 (singlet) |
| 2-Bromo-4,5-diethoxybenzoic acid | Carboxylic Acid | -COOH | >10 (broad singlet) |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Mechanism of Decomposition: Autoxidation
Understanding the mechanism of decomposition can reinforce the importance of the recommended handling procedures.
Caption: Simplified mechanism of aldehyde autoxidation.
The process begins with the formation of an acyl radical, which then reacts with molecular oxygen in a propagation step to form an acylperoxy radical. This radical can abstract a hydrogen atom from another aldehyde molecule to form a peroxy acid. The peroxy acid is a strong oxidizing agent and will oxidize another molecule of the aldehyde to form two molecules of the carboxylic acid.
By storing this compound under an inert atmosphere, you effectively remove the oxygen required for the propagation of this chain reaction, thus preserving its stability.
References
-
The mechanism of autoxidation reaction of aldehyde compounds. - ResearchGate. Available at: [Link]
-
Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - NIH. Available at: [Link]
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The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. - ResearchGate. Available at: [Link]
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How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? : r/chemhelp - Reddit. Available at: [Link]
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Light-induced autoxidation of aldehydes to peracids and carboxylic acids - RSC Publishing. Available at: [Link]
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Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF - ResearchGate. Available at: [Link]
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The Kinetics of the Autoxidation of Aldehydes in the Presence of Cobalt(II) and Cobalt(III) Acetate in Acetic Acid Solution | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. Available at: [Link]
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Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. Available at: [Link]
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. Available at: [Link]
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Supplementary Information - Beilstein Journals. Available at: [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Available at: [Link]
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Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - NIH. Available at: [Link]
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Technical Support Center: Recrystallization of 2-Bromo-4,5-diethoxybenzaldehyde
Document ID: TSS-C091335-51-2-R1
Welcome to the technical support guide for the purification of 2-Bromo-4,5-diethoxybenzaldehyde (CAS No. 91335-51-2). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its recrystallization. My goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, empowering you to optimize the purification of this important synthetic intermediate.
Section 1: Compound Profile & Recrystallization Fundamentals
This compound is a key building block in organic synthesis. Its purity is paramount for the success of subsequent reaction steps. Recrystallization remains the most effective method for purifying this non-volatile organic solid, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2]
The core principle is to dissolve the impure solid in a minimum amount of a hot, boiling solvent in which the compound has high solubility, while the impurities are either insoluble or remain soluble upon cooling.[1][3] As the saturated solution cools slowly, the solubility of the target compound decreases, forcing it to form a crystalline lattice that inherently excludes mismatched impurity molecules.[1][4]
Key Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[5] |
| Molecular Weight | 273.12 g/mol | PubChem[5] |
| Appearance | White to yellow/orange powder or crystal | TCI |
| CAS Number | 91335-51-2 | PubChem[5] |
Section 2: Troubleshooting Guide
This section addresses the most common challenges encountered during the recrystallization of this compound in a direct question-and-answer format.
Problem: No Crystals are Forming Upon Cooling.
Question: I have allowed my hot, clear solution to cool to room temperature and even placed it in an ice bath, but no crystals have formed. What is going wrong?
Answer: This is the most frequent issue in recrystallization and typically points to one of two causes: excessive solvent use or supersaturation.[6][7]
-
Causality & Solution (Excess Solvent): You may have added too much hot solvent, preventing the solution from becoming saturated as it cools.[6][7][8] To remedy this, gently heat the solution to boiling and reduce its volume by 15-20% in a fume hood. Allow the concentrated solution to cool again.[4][6] You can test if the mother liquor is the issue by dipping a glass stirring rod into the solution; if a solid residue forms upon evaporation, your compound is still in solution, indicating too much solvent was used.[9]
-
Causality & Solution (Supersaturation): Sometimes, a solution can cool below its saturation point without forming crystals because the initial nucleation event is kinetically hindered.[6][7] You can induce crystallization through several methods:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic imperfections on the glass provide a surface for crystal nucleation.[6][7][9]
-
Seed Crystals: If available, add a tiny crystal of the pure this compound to the cooled solution. This provides a perfect template for further crystal growth.[7][9]
-
Problem: An Oil is Forming Instead of Crystals ("Oiling Out").
Question: As my solution cools, it becomes cloudy and forms oily droplets instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it precipitates from the solution.[6][9] This is problematic because impurities are often more soluble in the oily phase than in the solvent, leading to poor purification.[9]
-
Causality & Solution: This often happens when a solution is cooled too quickly or when the compound is significantly impure.[6][9]
-
Reheat and Dilute: Return the flask to the heat source until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent. This lowers the saturation temperature of the solution, ensuring that when the compound does precipitate, it is below its melting point.[9]
-
Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with paper towels.[6]
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. A different solvent with a lower boiling point or a different solvent mixture should be tested.
-
Problem: The Final Product Has a Poor Yield.
Question: I successfully obtained crystals, but my final yield after drying is very low (<50%). What happened to my product?
Answer: A significant loss of product is almost always traced back to procedural steps.[7]
-
Causality & Solution:
-
Excessive Solvent: As discussed previously, using too much solvent will keep a large portion of your compound dissolved in the mother liquor even after cooling.[7][8] Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[7]
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant amount of product. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent or steam, and keep the solution at a boil during filtration.[2][10]
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.[7] Always use a minimal amount of ice-cold recrystallization solvent for washing.[7]
-
Problem: The Crystals Formed Too Quickly and Appear Impure.
Question: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of the solution. Is this a problem?
Answer: Yes, rapid precipitation is undesirable as it tends to trap impurities within the quickly forming crystal lattice, defeating the purpose of recrystallization.[9] Ideal crystallization occurs over a period of 15-20 minutes.[9]
-
Causality & Solution: This indicates the solution was highly supersaturated upon cooling. To achieve slower, more controlled crystal growth, reheat the solution to redissolve the solid, add a small amount of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid), and allow it to cool more slowly.[9]
Section 3: Visualized Experimental Protocols
The following diagrams and protocols provide a comprehensive guide to performing a successful recrystallization.
Recrystallization General Workflow
Caption: General workflow for recrystallization.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
Ethanol is a good starting point for the recrystallization of this compound, as noted for structurally similar molecules.[3][11]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot ethanol in small portions until the solid just completely dissolves.[1] Causality: Using the absolute minimum amount of boiling solvent is critical for achieving a saturated solution upon cooling, which is necessary for good recovery.[7]
-
Decolorization (Optional): If the solution has a noticeable color (e.g., yellow or brown from residual bromine), remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[1][3] Boil the solution for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[1] It must be added to a solution below its boiling point to prevent violent frothing.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-heated Erlenmeyer flask.[2][10] Causality: This step removes insoluble impurities and the activated carbon. Performing this step quickly and with pre-heated glassware prevents the product from crystallizing prematurely in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2][4] Causality: Slow cooling is essential for the formation of large, pure crystals by allowing the lattice to form in an ordered manner that excludes impurities.[9]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[2][7] Causality: The wash solvent must be ice-cold to minimize redissolving the purified product.[7]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all residual solvent.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: Impurities typically stem from the synthesis process. These can include unreacted starting materials (e.g., 3,4-diethoxybenzaldehyde), byproducts from the bromination reaction such as isomers or poly-brominated species, and residual elemental bromine which can impart a yellow or brown color.[3][10]
Q2: How do I select an appropriate solvent if ethanol doesn't work? A2: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at room temperature.[3] For brominated aromatics, other solvents to test include methanol, isopropanol, acetone, or toluene.[3] You can also use a mixed-solvent system (e.g., ethanol-water, hexane-ethyl acetate).[3][12] To do this, dissolve the compound in a minimum amount of the "good" hot solvent (in which it is very soluble), then add the "poor" hot solvent (the "anti-solvent," in which it is poorly soluble) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[4]
Q3: Can residual bromine from the synthesis interfere with recrystallization? A3: Yes. Residual bromine can give the product a color and may react with certain solvents.[3] It is good practice to quench any remaining bromine before recrystallization. This can often be done by washing the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate before starting the purification.[3][13]
Q4: Should I always use an ice bath? A4: Cooling the solution in an ice bath after it has first cooled to room temperature will maximize your yield by further decreasing the compound's solubility.[4] However, do not place the hot solution directly into an ice bath, as the rapid cooling will cause the compound to crash out as a fine powder, trapping impurities.[4]
Section 5: Safety Precautions
All work with this compound and associated solvents should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Chemical Hazards: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[14] Avoid breathing dust and ensure thorough washing after handling.
-
Solvent Hazards: The organic solvents used for recrystallization are typically flammable. Keep them away from ignition sources.
-
Procedure Hazards: Be cautious when boiling solvents. Never heat a closed system. Add boiling chips or use magnetic stirring to ensure smooth boiling. When performing hot filtration, handle flasks with appropriate clamps or tongs to avoid burns.
Always consult the latest Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.[14][15]
References
- Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry @ CU Boulder. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819972, this compound. PubChem. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,5-diethoxybenzaldehyde and 2-Bromo-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, substituted benzaldehydes are pivotal building blocks. Their utility stems from the dual reactivity of the aldehyde functional group and the aromatic ring, allowing for a diverse array of chemical transformations. This guide provides an in-depth technical comparison of two such analogues: 2-Bromo-4,5-diethoxybenzaldehyde and 2-Bromo-4,5-dimethoxybenzaldehyde. While both molecules share a common structural framework, the subtle difference in their alkoxy substituents—ethoxy versus methoxy—imparts distinct electronic and steric characteristics that significantly influence their reactivity.
This document will navigate the synthesis of these compounds, delve into the theoretical underpinnings of their reactivity, and present a comparative analysis in the context of several cornerstone organic reactions. Where direct experimental data for the diethoxy analogue is not available, we will extrapolate its expected behavior based on established chemical principles, providing a predictive framework for researchers.
Core Structural and Electronic Properties
The reactivity of both this compound and 2-bromo-4,5-dimethoxybenzaldehyde is dictated by the interplay of three key functional groups: the aldehyde, the bromo substituent, and the alkoxy groups.
| Functional Group | Electronic Effect | Impact on Reactivity |
| Aldehyde (-CHO) | Strongly electron-withdrawing (-I, -M) | Deactivates the aromatic ring towards electrophilic substitution; renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. |
| Bromo (-Br) | Electron-withdrawing (-I) > Electron-donating (+M) | Deactivates the ring towards electrophilic substitution but is an ortho-, para- director. |
| Alkoxy (-OR) | Strongly electron-donating (+M) > Weakly electron-withdrawing (-I) | Activates the aromatic ring towards electrophilic substitution; decreases the electrophilicity of the carbonyl carbon via resonance.[1][2] |
The primary distinction between the two subject compounds lies in the nature of the alkoxy groups. The ethoxy group (-OCH₂CH₃) is generally considered to be a slightly stronger electron-donating group and is significantly bulkier than the methoxy group (-OCH₃). These differences, though subtle, can lead to discernible variations in reaction rates and outcomes.
Synthesis of the Starting Materials
A reliable supply of high-purity starting material is paramount for any synthetic endeavor. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde is well-documented. A common route involves the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde[3][4][5]
This protocol is adapted from established literature procedures for the bromination of veratraldehyde.
Materials:
-
3,4-dimethoxybenzaldehyde (veratraldehyde)
-
Bromine or an in-situ bromine source like KBrO₃/HBr
-
Glacial acetic acid
-
Water
-
Sodium bisulfite (if using excess bromine)
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution. Alternatively, for a safer in-situ generation of bromine, a mixture of KBrO₃ and HBr can be used.[3][4]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to off-white solid.
Caption: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
Proposed Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not as readily available in the literature, a similar approach starting from 3,4-diethoxybenzaldehyde can be employed.
Caption: Proposed synthesis of this compound.
Comparative Reactivity Analysis
We will now explore the comparative reactivity of these two aldehydes in three common and synthetically important reactions: the Knoevenagel condensation, the Wittig reaction, and the Suzuki coupling.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[2] The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
Mechanism Overview:
-
Deprotonation of the active methylene compound by the base to form a nucleophilic enolate.
-
Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.
-
Dehydration of the resulting aldol adduct to yield the α,β-unsaturated product.
Caption: General scheme of the Knoevenagel condensation.
Reactivity Comparison:
-
2-Bromo-4,5-dimethoxybenzaldehyde: The two methoxy groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to an unsubstituted benzaldehyde. This deactivating effect will likely result in a slower reaction rate.
-
This compound: The ethoxy groups are slightly more electron-donating than the methoxy groups. This would further decrease the electrophilicity of the carbonyl carbon, suggesting a slightly slower reaction rate compared to the dimethoxy analogue. Additionally, the bulkier ethoxy groups may introduce steric hindrance, potentially impeding the approach of the nucleophile, which could also contribute to a slower reaction rate.
Predicted Reactivity Order (Knoevenagel): 2-Bromo-4,5-dimethoxybenzaldehyde > this compound
Experimental Protocol: Knoevenagel Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde with Malononitrile
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Add malononitrile (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[6][7][8][9] Similar to the Knoevenagel condensation, the reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.
Mechanism Overview:
-
Nucleophilic addition of the phosphonium ylide to the aldehyde to form a betaine intermediate.
-
Formation of a four-membered oxaphosphetane ring.
-
Decomposition of the oxaphosphetane to yield the alkene and a triphenylphosphine oxide byproduct.
Caption: General scheme of the Wittig reaction.
Reactivity Comparison:
The same electronic principles that govern the Knoevenagel condensation apply to the Wittig reaction.
-
2-Bromo-4,5-dimethoxybenzaldehyde: The electron-donating methoxy groups decrease the electrophilicity of the carbonyl, slowing the initial nucleophilic attack by the ylide.
-
This compound: The stronger electron-donating and sterically larger ethoxy groups are expected to further decrease the reaction rate compared to the dimethoxy compound.
Predicted Reactivity Order (Wittig): 2-Bromo-4,5-dimethoxybenzaldehyde > this compound
Experimental Protocol: Wittig Reaction of 2-Bromo-4,5-dimethoxybenzaldehyde
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
2-Bromo-4,5-dimethoxybenzaldehyde
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath and add n-butyllithium (1 equivalent) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at room temperature for 30 minutes.
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10][11] In this case, the aryl bromide moiety of our benzaldehydes will participate in the reaction. The reactivity in a Suzuki coupling is influenced by the electronic nature of the aryl halide.
Mechanism Overview:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: General scheme of the Suzuki coupling.
Reactivity Comparison:
The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium catalyst to the aryl halide. This step is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon-halogen bond more susceptible to cleavage.
-
2-Bromo-4,5-dimethoxybenzaldehyde: The electron-donating methoxy groups increase the electron density on the aromatic ring, which can slow down the oxidative addition step.
-
This compound: The slightly more electron-donating ethoxy groups would be expected to further increase the electron density on the ring, making the oxidative addition slightly more difficult than for the dimethoxy analogue. The increased steric bulk of the ethoxy groups, particularly the one ortho to the bromine, might also hinder the approach of the bulky palladium catalyst, further decreasing the reaction rate.
Predicted Reactivity Order (Suzuki): 2-Bromo-4,5-dimethoxybenzaldehyde > this compound
Experimental Protocol: Suzuki Coupling of 2-Bromo-4,5-dimethoxybenzaldehyde with Phenylboronic Acid
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
To a Schlenk flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Predicted Reactivity
| Reaction | Predicted More Reactive Compound | Rationale |
| Knoevenagel Condensation | 2-Bromo-4,5-dimethoxybenzaldehyde | Methoxy groups are less electron-donating and less sterically hindering than ethoxy groups, resulting in a more electrophilic carbonyl. |
| Wittig Reaction | 2-Bromo-4,5-dimethoxybenzaldehyde | Similar to the Knoevenagel condensation, the less deactivated carbonyl of the dimethoxy compound is more susceptible to nucleophilic attack. |
| Suzuki Coupling | 2-Bromo-4,5-dimethoxybenzaldehyde | The less electron-rich aromatic ring and lower steric hindrance of the dimethoxy compound should facilitate a faster oxidative addition of the palladium catalyst. |
Conclusion
While this compound and 2-bromo-4,5-dimethoxybenzaldehyde are structurally very similar, the increased electron-donating character and greater steric bulk of the ethoxy groups are predicted to render the diethoxy analogue the less reactive of the two in nucleophilic additions to the aldehyde (Knoevenagel, Wittig) and in palladium-catalyzed cross-coupling reactions (Suzuki).
For researchers and drug development professionals, this implies that reactions involving this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalysts—to achieve comparable yields to its dimethoxy counterpart. The choice between these two valuable building blocks will therefore depend on a balance between the desired electronic properties of the final product and the synthetic feasibility of the planned transformations. The experimental protocols provided for the well-characterized 2-bromo-4,5-dimethoxybenzaldehyde serve as a robust starting point for the optimization of reactions involving either of these versatile reagents.
References
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Retrieved from [Link]
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Retrieved from [Link]
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Brainly. (2024). Is a methoxy group electron donating or withdrawing? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 28(15), 5789. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-bromo-4,6-dimethoxybenzaldehyde. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of precisely substituted aromatic aldehydes is a cornerstone of molecular design and development. 2-Bromo-4,5-diethoxybenzaldehyde is a key intermediate, valued for its utility in the construction of more complex molecular architectures. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: Direct Electrophilic Bromination of 3,4-diethoxybenzaldehyde and a two-step approach involving Vilsmeier-Haack Formylation of 1-bromo-3,4-diethoxybenzene.
This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we aim to provide a nuanced understanding of the causality behind experimental choices, ensuring that each described method is a self-validating system. We will delve into the mechanistic underpinnings of each route, present detailed experimental procedures, and offer a comparative analysis of their performance based on key metrics such as yield, purity, safety, and scalability.
At a Glance: Comparing the Synthetic Pathways
| Metric | Route 1: Direct Bromination | Route 2: Vilsmeier-Haack Formylation |
| Starting Material | 3,4-Diethoxybenzaldehyde | 1-Bromo-3,4-diethoxybenzene |
| Key Transformation | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Reagents | KBrO₃/HBr in Acetic Acid or NBS | DMF/POCl₃ |
| Typical Yield | Good to Excellent (reported up to 82%) | Generally Good to Excellent |
| Purity | Potential for regioisomer formation | High regioselectivity expected |
| Scalability | Good, with safety considerations | Generally good |
| Safety Concerns | In-situ generation of bromine requires care. | Use of POCl₃ requires caution. |
| Atom Economy | Moderate | Moderate |
| Simplicity | One-step from readily available starting material | Two-step process (precursor synthesis needed) |
Route 1: Direct Electrophilic Bromination of 3,4-Diethoxybenzaldehyde
This approach represents the most direct pathway to the target molecule, leveraging the electron-donating nature of the ethoxy groups to facilitate electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of the bromination to favor substitution at the C2 position.
Mechanistic Insight
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 3,4-diethoxybenzaldehyde acts as a nucleophile, attacking an electrophilic bromine species (Br⁺). The ethoxy groups are strong activating groups and ortho-, para-directing. The aldehyde group is a deactivating group and a meta-director. The combined directing effects of the two ethoxy groups strongly favor substitution at the ortho position to one of the ethoxy groups, leading to the desired 2-bromo product.
Workflow for Direct Bromination.
Experimental Protocol: Bromination using in-situ Generated Bromine
This protocol is adapted from the synthesis of the analogous 2-bromo-4,5-dimethoxybenzaldehyde[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 3,4-diethoxybenzaldehyde in 15 mL of glacial acetic acid at room temperature.
-
Addition of Bromate: To the stirred solution, add 3.3 mmol of potassium bromate (KBrO₃).
-
Initiation of Bromine Generation: Slowly add 1 mL of 48% hydrobromic acid (HBr) dropwise to the mixture. The solution will typically develop a reddish-brown color, indicating the formation of bromine.
-
Reaction Monitoring: Continue stirring at room temperature for 45-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color of the solution disappears, indicating that all excess bromine has been quenched.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Alternative Brominating Agent: N-Bromosuccinimide (NBS)
For substrates sensitive to strong acids or for a milder reaction profile, N-bromosuccinimide (NBS) can be employed as the brominating agent, often in a polar solvent like acetonitrile or N,N-dimethylformamide (DMF)[2]. This method can offer improved regioselectivity and easier handling.
Performance and Considerations
-
Advantages: This route is attractive due to its single-step nature from a commercially available starting material. The use of KBrO₃ and HBr for the in-situ generation of bromine avoids the handling of highly volatile and corrosive liquid bromine, enhancing safety[3][4][5].
-
Disadvantages: The primary drawback is the potential for the formation of regioisomers, although the directing effects of the ethoxy groups strongly favor the desired product. Over-bromination to yield di-bromo products is also a possibility if the reaction conditions are not carefully controlled.
Route 2: Vilsmeier-Haack Formylation of 1-Bromo-3,4-diethoxybenzene
This two-step approach involves the initial synthesis of 1-bromo-3,4-diethoxybenzene, followed by the introduction of the aldehyde group via the Vilsmeier-Haack reaction. This method offers excellent control over the regiochemistry of the final product.
Step 1: Synthesis of 1-Bromo-3,4-diethoxybenzene
The precursor can be synthesized from 1,4-diethoxybenzene via electrophilic bromination.
Workflow for the Vilsmeier-Haack Route.
Mechanistic Insight of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring[6][7]. The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich 1-bromo-3,4-diethoxybenzene. The resulting intermediate is subsequently hydrolyzed during workup to yield the final aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a general procedure for the Vilsmeier-Haack reaction that can be adapted for 1-bromo-3,4-diethoxybenzene[8].
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes.
-
Substrate Addition: Dissolve 1-bromo-3,4-diethoxybenzene (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Performance and Considerations
-
Advantages: The Vilsmeier-Haack reaction is known for its high regioselectivity, which is a significant advantage over direct bromination, as the formyl group will be introduced at the position activated by the two ethoxy groups and ortho to the bromine atom. The reaction conditions are generally mild.
-
Disadvantages: This is a two-step process, requiring the synthesis and isolation of the 1-bromo-3,4-diethoxybenzene precursor. Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood.
Conclusion
Both direct bromination and the Vilsmeier-Haack formylation represent viable and effective routes for the synthesis of this compound. The choice between the two will ultimately depend on the specific requirements of the researcher and the project.
-
For a more direct, one-pot synthesis where high regioselectivity is less critical or can be managed through purification, the direct bromination of 3,4-diethoxybenzaldehyde is a compelling option. The use of in-situ bromine generation methods is recommended for enhanced safety.
-
When high regioselectivity is paramount and a two-step synthesis is acceptable, the Vilsmeier-Haack formylation of 1-bromo-3,4-diethoxybenzene is the superior choice. This route provides greater control over the final product's structure, which can be crucial in the synthesis of complex pharmaceutical intermediates.
Researchers are encouraged to evaluate the trade-offs between the number of synthetic steps, yield, purity requirements, and available laboratory infrastructure when selecting the most appropriate method.
References
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Van Kerrebroeck, R., Naert, P., Heugebaert, T., D'hooghe, M., & Stevens, C. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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ResearchGate. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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Ghent University Academic Bibliography. (2019). Electrophilic bromination in flow : a safe and sustainable alternative to the use of molecular bromine in batch. [Link]
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Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
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Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1974). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
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Journal of the Japan Petroleum Institute. (2010). Short-Step Synthesis of a Resveratrol Derivative from Commercially Available 1,3-Dimethoxybenzene and 4-Vinylanisole. [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications in the synthesis of novel heterocycles. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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LookChem. 1,4-Diethoxybenzene. [Link]
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PubMed. (2007). Bromination of deactivated aromatics: a simple and efficient method. [Link]
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The Journal of Organic Chemistry. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]
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ResearchGate. (2025). Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. [Link]
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Wikipedia. N-Bromosuccinimide. [Link]
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PubMed. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents. (1994).
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ResearchGate. (2025). ChemInform Abstract: Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. [Link]
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ResearchGate. (2025). ChemInform Abstract: Enantioselective Allylation of Selected ortho-Substituted Benzaldehydes: A Comparative Study. [Link]
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The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]
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ResearchGate. (2025). A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. [Link]
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Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]
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A Comparative Guide to the Purity Analysis of 2-Bromo-4,5-diethoxybenzaldehyde by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
2-Bromo-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds. As an advanced intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities, originating from starting materials, by-products, or degradation, can have profound consequences on the pharmacological and toxicological profile of the drug product.
This guide provides an in-depth technical examination of High-Performance Liquid Chromatography (HPLC) as the benchmark methodology for the purity assessment of this compound. We will explore the causality behind chromatographic parameter selection, establish the framework for a self-validating analytical system, and objectively compare the performance of HPLC against alternative techniques, supported by established scientific principles and regulatory standards.
Synthetic Landscape and Anticipated Impurities
A robust analytical method is designed with a clear understanding of the potential impurities it needs to separate. The synthesis of this compound typically proceeds via the electrophilic bromination of 3,4-diethoxybenzaldehyde. This synthetic route, while effective, can introduce a predictable spectrum of process-related impurities.
| Potential Impurity | Origin | Significance |
| 3,4-Diethoxybenzaldehyde | Unreacted starting material | A common process impurity that must be monitored. |
| 2,6-Dibromo-4,5-diethoxybenzaldehyde | Over-bromination by-product | Can impact the stoichiometry of subsequent reactions. |
| 6-Bromo-4,5-diethoxybenzaldehyde | Isomeric by-product | May have different reactivity and pharmacological profiles. |
| 2-Bromo-4,5-diethoxybenzoic Acid | Oxidation of the aldehyde product | A common degradation product, especially during storage. |
The challenge for any analytical method is to resolve the main component from these structurally similar compounds, demanding a technique with high resolving power and sensitivity, a role for which Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited.[1]
The Gold Standard: Purity Determination by Reverse-Phase HPLC
RP-HPLC is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, quantitative accuracy, and applicability to a wide range of compound polarities.[2][3][4] The method separates analytes based on their partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Detailed Experimental Protocol: An HPLC Method for this compound
This protocol is designed to provide robust separation of the target analyte from its key potential impurities.
A. Instrumentation & Consumables
-
HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (reagent grade).
B. Chromatographic Conditions
| Parameter | Setting | Rationale (Expertise & Experience) |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and suppress the ionization of any acidic impurities (like the corresponding benzoic acid), ensuring sharp, symmetrical peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency, providing good resolution and low backpressure.[5] |
| Elution Mode | Gradient | A gradient elution is essential for this application. It starts with a higher polarity mobile phase to retain and resolve early-eluting polar impurities and gradually increases the organic content to elute the main analyte and any less polar, late-eluting impurities within a reasonable runtime.[2][5] |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B (re-equilibration) | This program provides a shallow gradient around the expected elution time of the main peak and its closely related impurities, maximizing resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[6] |
| Detection (λ) | 280 nm | Substituted benzaldehydes typically exhibit strong UV absorbance. A PDA detector can be used to scan for the absorbance maximum (λmax) and also to check for peak purity across the spectrum. 280 nm is a good starting point for this chromophore. |
| Injection Volume | 10 µL | A standard volume to ensure a good detector response without overloading the column. |
C. Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.
Caption: Experimental workflow for HPLC purity assessment.
Scientific Integrity: The Self-Validating Analytical System
A protocol is only trustworthy if its performance can be verified. In regulated pharmaceutical analysis, this is achieved through a two-tiered approach: daily System Suitability Testing (SST) and one-time Method Validation.
System Suitability Testing (SST): The Daily Pre-Flight Check
Before any sample analysis, SST is performed to confirm that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on that day.[7][8][9] It is a mandatory requirement by regulatory bodies like the USP and FDA to ensure data integrity.[10]
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A tailing peak can indicate undesirable interactions with the stationary phase or column degradation, affecting integration accuracy.[9] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness. Low plate count signifies a loss of separation power.[9][10] |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | The most critical parameter, ensuring that adjacent peaks are sufficiently separated for accurate quantification.[7] |
| Precision (%RSD) | ≤ 2.0% (for ≥ 5 replicate injections) | Demonstrates the precision of the injector and pumping system.[10] |
Method Validation: Proving Fitness for Purpose
The analytical method itself must undergo a one-time validation process as per International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.[11][12][13] This rigorous process establishes the method's performance characteristics.
Caption: Logical relationship between method validation and SST.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, other analytical techniques can be considered. The most relevant alternative for a moderately volatile compound like this is Gas Chromatography (GC).
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For aldehydes, GC analysis is feasible, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[14]
Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Excellent. Ideal for moderately polar, non-volatile, or thermally sensitive compounds. Perfectly suited for the main analyte and its key impurities, including the non-volatile benzoic acid. | Moderate. Suitable for the main analyte and other volatile impurities. However, non-volatile impurities (e.g., benzoic acid) and thermally labile compounds cannot be analyzed without derivatization. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Impurities Detected | Broad range, including starting materials, by-products (isomeric, over-brominated), and non-volatile degradation products (acids). | Primarily detects volatile and semi-volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity.[15] |
| Resolution | High. Excellent resolving power for structurally similar isomers. | Very High. Especially with capillary columns, but only for amenable compounds. |
| Quantification | Excellent. UV detection provides a robust and linear response for quantitative analysis. | Good. FID provides good quantitative data for hydrocarbons. MS provides identification. |
| Key Advantage | Versatility. A single method can analyze a wide range of potential impurities with varying polarities and volatilities. | Sensitivity for Volatiles. Excellent for detecting trace volatile or gaseous impurities that HPLC might miss. |
| Key Limitation | Lower sensitivity for very volatile compounds (e.g., residual solvents), which are better analyzed by GC. | Not suitable for non-volatile or thermally unstable compounds, limiting its scope for a complete purity profile in this case. |
Conclusion and Recommendation
For the comprehensive purity analysis of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally recommended method. Its superior versatility allows for the simultaneous separation and quantification of the active intermediate from its most likely process-related and degradation impurities in a single, robust analysis. The high resolution of HPLC is critical for separating isomeric by-products, which is a common challenge in the analysis of substituted aromatic compounds.
While Gas Chromatography can be a powerful tool, its limitations regarding non-volatile analytes make it unsuitable as a standalone technique for a complete purity profile of this compound. However, GC-MS serves as an excellent complementary method for specialized applications, such as identifying unknown volatile impurities or for residual solvent analysis. For routine quality control in a drug development setting, the HPLC method detailed in this guide provides the necessary accuracy, precision, and trustworthiness to ensure the quality of this critical pharmaceutical intermediate.
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (2025, November 3). MicroSolv Technology Corporation. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. National Institutes of Health. [Link]
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A Comparative Guide to the Biological Activity of Substituted Benzaldehyde Derivatives
Introduction
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in medicinal chemistry. Its derivatives, characterized by various substituents on the benzene ring, exhibit a vast spectrum of biological activities.[1][2] This diversity makes them a subject of intense research for the development of new therapeutic agents.[3][4] This guide provides a comparative analysis of the antimicrobial, antioxidant, and anticancer activities of key substituted benzaldehyde derivatives, supported by experimental data and standardized protocols. We will explore the structure-activity relationships (SAR) that govern their efficacy, offering insights for researchers and drug development professionals.
Antimicrobial Activity: Combating Pathogenic Threats
Substituted benzaldehydes have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi.[2][5] The nature and position of substituents on the aromatic ring are critical in determining the potency and spectrum of this activity.
Key Derivatives and Comparative Efficacy
Hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly influential. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a naturally occurring phenolic aldehyde, has been shown to possess significant antibacterial and antifungal properties.[5][6] Its activity is often enhanced when derivatized into Schiff bases or complexed with metal ions.[5]
Studies have demonstrated HMB's efficacy against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][7][8] The mechanism of action often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents.[7][8]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Hydroxy-4-methoxybenzaldehyde (HMB)
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 1024 | [5] |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolates | 1024 | [5] |
| Proteus mirabilis | ATCC & Clinical | 200 | [5] |
| Gram-positive Bacteria | (General) | 100-200 | [5] |
| Gram-negative Bacteria | (General) | 125-200 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality: This method is chosen for its efficiency in testing multiple concentrations simultaneously and its conservation of reagents. It provides a quantitative measure of antimicrobial efficacy.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (e.g., HMB) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing the broth and inoculum without the test compound to ensure bacterial growth.
-
Negative Control: A well containing only the broth to check for sterility.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Antioxidant Activity: Scavenging Free Radicals
Phenolic compounds, including many substituted benzaldehydes, are known for their antioxidant properties, which are primarily due to their ability to donate hydrogen atoms to free radicals.[9] This activity is crucial in combating oxidative stress, a factor implicated in numerous diseases.
Structure-Activity Relationship in Antioxidant Capacity
The antioxidant activity of phenolic aldehydes is heavily influenced by the number and position of hydroxyl groups.[9]
-
Multiple Hydroxyl Groups: Compounds with multiple hydroxyl groups, such as protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), generally exhibit higher free radical scavenging activity.[9][10]
-
Methoxy Substitution: The substitution of a hydroxyl group with a methoxy group tends to decrease antioxidant activity.[9]
-
Hydrogen Donating Ability: The core mechanism relies on the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).[9]
Table 2: Comparative Antioxidant Activity (IC50 in µg/mL) of Vanillin and its Derivatives
| Compound | Derivative Type | IC50 (µg/mL) | Reference |
| Vanillin | (Parent Compound) | 0.81 | [10] |
| Protocatechuic Aldehyde | Demethylated | 0.84 | [10] |
| Vanillic Acid | Oxidized | 0.85 | [10] |
| Vanillyl Acetate | Acetylated | 0.63 | [10] |
| o-methoxy-p-methyl cyclohexan-1-ol | Reduced | 0.59 | [10] |
| Vitamin C | (Standard) | 0.44 | [10] |
Note: IC50 represents the concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocol: DPPH Free Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the antioxidant capacity of compounds.[9][11][12]
Causality: The DPPH radical is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is visually monitored by a color change from purple to yellow, which can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60 µM). Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test compound solution (e.g., 0.1 mL) to a larger volume of the DPPH solution (e.g., 2.9 mL).[9]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity: Targeting Malignant Cells
A significant area of research is the evaluation of substituted benzaldehydes as potential anticancer agents.[3][13] Various derivatives have shown cytotoxic activity against a range of human cancer cell lines.[3][13][14]
Key Derivatives and Mechanisms of Action
The anticancer activity is highly dependent on the substitution pattern on the benzaldehyde scaffold.[3]
-
Benzyloxybenzaldehydes: A series of benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 (leukemia) cell line, with IC50 values in the 1-10 µM range.[13]
-
Mechanism: These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[13] This is sometimes associated with a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[13][15]
-
Hydrazone Derivatives: Hydrazones derived from substituted benzaldehydes are another class of compounds with potent anticancer activities.[3][14][16] The structure-activity relationship analysis indicates that the number, position, and type of substituents are critical for biological activity.[3]
Table 3: Cytotoxicity (IC50 in µg/mL) of Selected Benzaldehyde Derivatives Against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | OVCAR-8 (Ovary) | SF-295 (Glioblastoma) | HCT-116 (Colon) | HL-60 (Leukemia) | Reference |
| 24 | 3,4,5-Trimethoxybenzaldehyde | 1.13 | 1.19 | 1.25 | 0.36 | [3] |
| 26 | 2,3,4-Trimethoxybenzaldehyde | 2.50 | 2.50 | 2.50 | 1.71 | [3] |
| 48 | 5-Bromo-2-thiophenecarboxaldehyde | 4.75 | 3.55 | 3.53 | 2.05 | [3] |
| 49 | 5-Nitro-2-thiophenecarboxaldehyde | 2.50 | 2.50 | 2.50 | 0.84 | [3] |
| Doxorubicin | (Reference Drug) | 0.58 | 0.17 | 0.10 | 0.04 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Causality: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test benzaldehyde derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Induction Pathway
Caption: A potential mechanism of apoptosis induction.
Conclusion
Substituted benzaldehyde derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The structure-activity relationship is paramount, with the type, number, and position of substituents dictating the efficacy in antimicrobial, antioxidant, and anticancer applications. Hydroxyl and methoxy groups are key modulators of these activities. The experimental protocols detailed herein provide a standardized framework for the comparative evaluation of novel derivatives. Future research should continue to explore the synthesis of new derivatives and elucidate their precise mechanisms of action to develop more potent and selective therapeutic agents.
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A Comparative Guide to the Electronic Properties of 2-Bromo-4,5-diethoxybenzaldehyde: A DFT-Focused Analysis
This guide provides an in-depth technical analysis of the electronic properties of 2-Bromo-4,5-diethoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. For professionals in drug development and materials science, a molecule's electronic structure is paramount as it dictates reactivity, intermolecular interactions, and potential biological activity. Due to the limited availability of direct experimental studies on this specific compound, this guide leverages the predictive power of Density Functional Theory (DFT) to elucidate its characteristics.
We will objectively compare its predicted properties with structurally similar alternatives, providing a robust framework for researchers. The causality behind computational choices is explained, and all theoretical data is contextualized with protocols for experimental validation, creating a self-validating guide grounded in scientific integrity.
The Rationale for Computational Analysis in Modern Chemistry
In the quest for novel therapeutics and materials, synthesizing and testing every conceivable molecule is impractical. Computational chemistry, particularly DFT, serves as a powerful predictive tool to screen candidates and understand structure-property relationships at the quantum level before committing to costly and time-consuming laboratory work.[1][2] DFT allows us to calculate a molecule's ground-state electronic structure, providing insights into its stability, reactivity hot-spots, and spectroscopic signatures.[2] For a molecule like this compound, which combines electron-donating (diethoxy) and electron-withdrawing (bromo, aldehyde) groups, DFT is indispensable for untangling the complex electronic effects that govern its behavior.
Theoretical Framework: A Validated DFT Protocol
To ensure accuracy and reproducibility, a well-defined computational protocol is essential. The methods described here represent a widely accepted standard for organic molecules, balancing computational cost with high accuracy.[3]
Experimental Protocol: DFT Calculation Workflow
-
Structure Optimization: The initial 3D structure of this compound is built using molecular modeling software. A geometry optimization is then performed using the Gaussian 16 software package.[4]
-
Level of Theory Selection: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is selected.
-
Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven reliability in calculating the geometries and electronic properties of organic molecules.[5][6][7] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the non-uniform charge distribution caused by electronegative atoms like bromine and oxygen.[7][8]
-
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
Property Calculation: Following successful optimization, single-point energy calculations are performed to derive the key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Mulliken Atomic Charges
-
Caption: Diagram 1: DFT Calculation Workflow.
Analysis of Electronic Properties
Based on established DFT studies of analogous compounds, we can confidently predict the electronic landscape of this compound.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the C-Br bond. The computed energy gap provides a quantitative measure of the molecule's propensity for electronic excitation and charge transfer.[10]
Molecular Electrostatic Potential (MEP)
The MEP map is a vital tool for visualizing the charge distribution on the molecular surface, thereby identifying sites for electrophilic and nucleophilic attack.[11] It plots the electrostatic potential, allowing for the immediate identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.
-
Predicted MEP Features:
-
Negative Regions (Red/Yellow): Strong negative potential is expected around the carbonyl oxygen of the aldehyde group and the ether oxygens, making them primary sites for electrophilic attack or hydrogen bonding.[12]
-
Positive Regions (Blue): A significant positive potential is predicted on the aldehyde hydrogen.
-
Sigma-Hole: Halogen atoms like bromine can exhibit a region of positive electrostatic potential along the C-Br bond axis, known as a "sigma-hole."[13][14] This feature is crucial for understanding halogen bonding, a specific and directional non-covalent interaction important in crystal engineering and ligand-protein binding.[13][15]
-
Caption: Diagram 2: Conceptual MEP of the Molecule.
Mulliken Population Analysis
Mulliken population analysis provides a quantitative estimation of the partial atomic charge on each atom in the molecule.[16] While sensitive to the choice of basis set, it offers valuable insights into the intramolecular electronic environment.[17]
Table 1: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (e) | Rationale |
| O (Aldehyde) | ~ -0.55 | High electronegativity, carbonyl bond polarization. |
| O (Ether) | ~ -0.50 | High electronegativity, acts as an electron-donating group. |
| C (Aldehyde) | ~ +0.40 | Bonded to highly electronegative oxygen. |
| Br | ~ -0.10 | Electronegative, but less so than oxygen; inductive withdrawal. |
| Aromatic C's | Variable | Influenced by resonance and inductive effects of all substituents. |
| H (Aldehyde) | ~ +0.25 | Electron deficient due to adjacent carbonyl group. |
Comparative Analysis with Alternative Compounds
To contextualize the properties of this compound, we compare it with two relevant alternatives: a close structural analog and a compound with known biological activity.
-
Alternative 1: 2-Bromo-4,5-dimethoxybenzaldehyde. This compound is structurally very similar, differing only by methylene groups in the ether chains. Its synthesis from veratraldehyde has been reported.[18][19] Its electronic properties are expected to be nearly identical, though the slightly stronger inductive effect of ethoxy groups compared to methoxy groups may lead to a marginally smaller HOMO-LUMO gap.
-
Alternative 2: 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16). This molecule, a benzyloxybenzaldehyde derivative, is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer.[20][21] Comparing our target molecule to ABMM-16 allows us to evaluate how different substitution patterns (bromo vs. chloro, diethoxy vs. a large benzyloxy group) influence the electronic properties that may contribute to biological function.
Table 2: Comparative Analysis of Calculated Electronic Properties
| Property | This compound (Predicted) | 2-Bromo-4,5-dimethoxybenzaldehyde (Predicted) | 5-Bromo-2-hydroxybenzaldehyde[7] |
| HOMO Energy (eV) | ~ -6.5 | ~ -6.6 | -6.74 |
| LUMO Energy (eV) | ~ -2.4 | ~ -2.5 | -2.25 |
| HOMO-LUMO Gap (eV) | ~ 4.1 | ~ 4.1 | 4.49 |
| Dipole Moment (Debye) | ~ 4.0 | ~ 3.9 | 3.21 |
(Note: Values for the target molecule and its dimethoxy analog are expert estimations based on trends observed in similar published DFT studies. The values for 5-Bromo-2-hydroxybenzaldehyde are from a B3LYP/6-311++G(d,p) calculation for comparison.)[7]
The predicted HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The significant dipole moment arises from the cumulative vector sum of the bond dipoles of the highly polar aldehyde and ether groups.
Experimental Validation Protocols
Theoretical predictions must be anchored by experimental data. The following protocols outline the synthesis and characterization required to validate the computational findings.
Protocol: Synthesis
The synthesis can be adapted from the reported bromination of veratraldehyde (3,4-dimethoxybenzaldehyde).[18][19]
-
Starting Material: 4,5-Diethoxybenzaldehyde.
-
Brominating Agent: An in situ source of bromine, such as KBrO₃ in the presence of an acid, is a safer alternative to using elemental bromine.[18]
-
Reaction: The reaction proceeds via electrophilic aromatic substitution, where the electron-donating ethoxy groups direct the incoming electrophile (Br⁺).
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Confirmation: The final product is characterized to confirm its identity and purity. The reported melting point for the analogous 2-bromo-4,5-dimethoxybenzaldehyde is 142-144 °C.[18][19]
Protocol: Spectroscopic Characterization
-
FT-IR Spectroscopy:
-
Prepare the sample as a KBr pellet.
-
Record the spectrum from 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic vibrations: C=O stretch (aldehyde) around 1680-1700 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, C-O ether stretches around 1200-1250 cm⁻¹, and the C-Br stretch at lower wavenumbers (~1018 cm⁻¹ was reported for the dimethoxy analog).[19] These experimental frequencies can be directly compared to the scaled frequencies from the DFT calculation.
-
-
UV-Visible Spectroscopy:
-
Dissolve the sample in a suitable solvent (e.g., ethanol or chloroform).
-
Record the absorption spectrum from 200-400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) corresponds to electronic transitions, often the HOMO→LUMO transition. This can be compared with predictions from Time-Dependent DFT (TD-DFT) calculations.[9]
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Expect signals for the aldehyde proton (~9.8 ppm), aromatic protons (chemical shifts influenced by all substituents), and the ethyl group protons (a quartet and a triplet).
-
¹³C NMR: Expect distinct signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the ethyl carbons. The chemical shifts provide definitive structural confirmation.
-
Conclusion
This guide demonstrates that even without direct published studies, a comprehensive and scientifically rigorous understanding of a molecule like this compound can be achieved. By applying established DFT protocols and drawing logical comparisons with well-characterized analogs, we have elucidated its key electronic properties. The predicted HOMO-LUMO gap, charge distribution visualized by the MEP map, and atomic charges all point to a molecule with distinct regions of reactivity governed by the interplay of its functional groups. This computational blueprint provides a solid foundation for researchers and drug development professionals, guiding future synthetic efforts and applications while minimizing empirical guesswork. The included experimental protocols provide a clear pathway for the validation of these theoretical insights.
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- 21. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-4,5-diethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding, afforded by X-ray crystallography, dictates a compound's physicochemical properties, biological activity, and potential for therapeutic application. This guide provides a comparative analysis of the X-ray crystal structure of 2-bromo-4,5-diethoxybenzaldehyde derivatives. While a definitive crystal structure for this compound is not publicly available, we can infer and understand its probable structural characteristics by examining closely related analogues. By comparing the crystal structures of various substituted benzaldehydes, we can elucidate the influence of substituent patterns on molecular conformation, crystal packing, and intermolecular interactions.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone in organic synthesis, serving as versatile precursors for a myriad of pharmaceuticals, agrochemicals, and functional materials. The introduction of various functional groups onto the benzene ring, such as halogens and alkoxy moieties, dramatically influences the molecule's electronic properties, reactivity, and, crucially, its solid-state architecture. The interplay of these substituents governs the non-covalent interactions that dictate crystal packing, which in turn affects properties like solubility, melting point, and bioavailability. Understanding these structure-property relationships is a critical aspect of rational drug design and crystal engineering.
Comparative Crystallographic Analysis
To build a comprehensive understanding of this compound, we will compare the crystallographic data of several structurally related benzaldehyde derivatives. The following table summarizes key crystallographic parameters, offering insights into how different substituents impact the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Bromo-p-tolualdehyde[1] | C₈H₇BrO | Monoclinic | P2₁/c | 7.7403(2) | 4.0012(1) | 23.2672(5) | 98.810(2) | 712.09(3) | 4 |
| (E)-2-Bromobenzaldehyde oxime | C₇H₆BrNO | Monoclinic | P2₁/c | 7.7403(2) | 4.0012(1) | 23.2672(5) | 98.810(2) | 712.09(3) | 4 |
| 3-Bromo-2-hydroxybenzaldehyde[2] | C₇H₅BrO₂ | Orthorhombic | Pca2₁ | 14.133(3) | 3.935(1) | 12.339(3) | 90 | 685.8(3) | 4 |
| 4-Bromo-2,6-dimethoxybenzaldehyde[3] | C₉H₉BrO₃ | Monoclinic | C2/c | 19.8576(5) | 4.1080(2) | 23.1284(8) | 94.983(3) | 1879.57(12) | 8 |
Analysis of Structural Trends:
The data reveals that even subtle changes in substitution can lead to different crystal systems and packing arrangements. For instance, the position of the bromine atom and the nature of the other substituents (methyl, hydroxyl, methoxy) influence the unit cell parameters and volume. The presence of hydrogen-bonding donors and acceptors, such as the hydroxyl group in 3-bromo-2-hydroxybenzaldehyde, often leads to distinct packing motifs compared to compounds lacking these features.[2]
Intermolecular Interactions: The Architects of the Crystalline State
The stability and structure of a molecular crystal are governed by a delicate balance of intermolecular forces. In substituted benzaldehydes, a variety of non-covalent interactions are at play.
Key Interactions in Substituted Benzaldehydes:
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a common hydrogen bond acceptor, forming weak C-H···O interactions with neighboring molecules. This is a frequently observed motif in the crystal packing of benzaldehyde derivatives.[4][5]
-
Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), can participate in halogen bonds with nucleophilic atoms like oxygen or even another halogen. These interactions can be a significant driving force in the self-assembly of these molecules.[4]
-
π-π Stacking: The aromatic rings of benzaldehyde derivatives can stack upon one another, contributing to the overall stability of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the electronic nature and steric bulk of the substituents.[1]
-
Van der Waals Forces: These non-specific attractive forces are ubiquitous and play a crucial role in the overall packing efficiency.
The interplay of these interactions dictates the final supramolecular assembly. For instance, in 2-bromo-p-tolualdehyde, both offset face-to-face and edge-to-face π-stacking interactions are observed.[1] In multi-substituted benzaldehydes, the combination of C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking interactions can lead to the formation of complex multi-dimensional networks.[4][5]
Experimental Protocols
The synthesis and crystallographic analysis of this compound derivatives would follow established methodologies. Below are detailed, step-by-step protocols for a representative synthesis and subsequent X-ray diffraction analysis.
Synthesis of a Representative 2-Bromo-4,5-dialkoxybenzaldehyde Derivative
This protocol is adapted from the synthesis of related bromo-alkoxy-benzaldehydes.
Step 1: Bromination of 3,4-diethoxybenzaldehyde
-
Dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature while stirring. The use of NBS is a common and effective method for the regioselective bromination of activated aromatic rings.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Step 2: Single Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane).
-
Allow the solvent to evaporate slowly at room temperature. This slow evaporation method is a common technique for growing high-quality single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Step 1: Data Collection
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Step 2: Structure Solution and Refinement
-
Process the collected diffraction data to determine the unit cell parameters and integrate the reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F². This involves adjusting atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
Visualization of Molecular Structure and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis of a this compound derivative.
Caption: Molecular structure of this compound highlighting the key functional groups.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the X-ray crystal structure of this compound derivatives. By analyzing the crystallographic data of structurally similar compounds, we can anticipate the key structural features and intermolecular interactions that would govern the solid-state architecture of this class of molecules. The interplay between the bromo and diethoxy substituents is expected to result in a rich variety of non-covalent interactions, including C-H···O hydrogen bonds, halogen bonding, and π-π stacking.
Future experimental work should focus on the synthesis and successful crystallization of this compound and its derivatives to provide definitive crystallographic data. This would enable a direct and detailed comparison, further refining our understanding of structure-property relationships in this important class of compounds and paving the way for their application in drug discovery and materials science.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
- Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2338.
- Tahir, M. N., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. CrystEngComm, 22(20), 3466-3481.
-
PubChem. (n.d.). 3-Bromo-4,5-diethoxybenzaldehyde. Retrieved from [Link]
- Jasinski, J. P., et al. (2012). 3-Bromo-2-hydroxy-benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2484.
- Tahir, M. N., et al. (2020).
-
ResearchGate. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted benzaldehydes is a foundational aspect of constructing more complex molecular architectures. Among these, 2-Bromo-4,5-diethoxybenzaldehyde stands out as a critical building block, its unique substitution pattern paving the way for a variety of pharmaceutical compounds. The introduction of a bromine atom at the C2 position is a key strategic step, often achieved through electrophilic aromatic substitution. The choice of catalyst and brominating agent is paramount, directly influencing yield, purity, and the overall efficiency and safety of the synthesis.
This guide provides an in-depth comparative study of various catalytic systems for the synthesis of this compound from its readily available precursor, 3,4-diethoxybenzaldehyde. We will delve into the mechanistic nuances of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid in the selection of the most suitable method for your research needs.
The Strategic Importance of Bromination
The bromination of 3,4-diethoxybenzaldehyde is an electrophilic aromatic substitution reaction. The two ethoxy groups at the C4 and C5 positions are strong activating groups, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack. They are ortho, para-directors. The aldehyde group at C1, however, is a deactivating group and a meta-director. The interplay of these electronic effects dictates the regioselectivity of the bromination, favoring substitution at the C2 or C6 positions, which are ortho to the activating ethoxy groups and meta to the deactivating aldehyde group. Due to steric hindrance from the adjacent aldehyde group, substitution at the C2 position is generally favored.
Comparative Analysis of Catalytic Systems
We will now explore three distinct catalytic approaches for the synthesis of this compound: the use of molecular bromine, in situ generation of bromine from potassium bromate, and the application of N-Bromosuccinimide. While experimental data for the dimethoxy analog is more readily available in the literature, the electronic similarities between methoxy and ethoxy groups make these protocols highly relevant and adaptable for the synthesis of the target diethoxy compound.
The Classical Approach: Molecular Bromine in Acetic Acid
The direct use of molecular bromine (Br₂) in a suitable solvent is a long-established method for the bromination of activated aromatic rings. Acetic acid is a common solvent choice as it can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. While this method can be effective, it does not strictly require a catalyst for highly activated substrates like 3,4-diethoxybenzaldehyde.
Mechanistic Rationale:
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 3,4-diethoxybenzaldehyde attacks one of the bromine atoms in the Br₂ molecule, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (in this case, likely the acetate ion from acetic acid or another molecule of the solvent) then abstracts a proton from the ring, restoring aromaticity and yielding the final product, this compound, along with hydrogen bromide.
Caption: Mechanism of bromination with molecular bromine.
Experimental Protocol (Adapted from a similar synthesis of the dimethoxy analog)[1]:
-
Dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid in a reaction flask equipped with a stirrer.
-
At room temperature, slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
The "Greener" Alternative: In Situ Bromine Generation with KBrO₃/HBr
Handling molecular bromine can be hazardous due to its high toxicity and corrosiveness. An alternative approach involves the in situ generation of bromine from the reaction of potassium bromate (KBrO₃) with hydrobromic acid (HBr) in an acidic medium, typically glacial acetic acid.[2] This method avoids the direct handling of liquid bromine, offering a significant safety advantage.
Mechanistic Rationale:
In an acidic environment, potassium bromate reacts with hydrobromic acid to generate molecular bromine, which then acts as the electrophile in the subsequent aromatic substitution reaction, as described in the previous section. The overall reaction for bromine generation is:
BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O
Caption: Workflow for in situ bromine generation and subsequent bromination.
Experimental Protocol (Adapted from a similar synthesis of the dimethoxy analog)[2]:
-
To a round-bottom flask containing 3,4-diethoxybenzaldehyde (1 equivalent) and potassium bromate (0.33 equivalents), add glacial acetic acid.
-
Stir the mixture at room temperature and add hydrobromic acid (47%) dropwise.
-
Continue stirring for approximately 45 minutes, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice water and stir for 10 minutes.
-
Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Collect the precipitated solid by filtration, wash with cold distilled water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
The Versatile Reagent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds. It is a solid, making it easier and safer to handle than liquid bromine. For highly activated substrates, NBS can effect bromination without a catalyst, although the reaction is often slower. The reactivity of NBS can be enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid.
Mechanistic Rationale:
The mechanism of NBS bromination of aromatic compounds can be complex and dependent on the reaction conditions. In the absence of a strong acid, NBS can directly act as a source of an electrophilic bromine atom. The reaction is often facilitated by the presence of a protic solvent or trace amounts of HBr, which can react with NBS to generate molecular bromine in situ at a low concentration. The addition of a Lewis acid can activate NBS by coordinating to the carbonyl oxygen, making the bromine atom more electrophilic.
Experimental Protocol (Representative procedure for an activated benzaldehyde):
-
Dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction flask.
-
Add N-Bromosuccinimide (1-1.2 equivalents) portion-wise to the solution at room temperature.
-
If required, add a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a Brønsted acid (e.g., H₂SO₄).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Performance Comparison
| Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Molecular Bromine | 3,4-Dimethoxybenzaldehyde | Glacial Acetic Acid | 20-30 | 6 | 86.5[1] | High yield, simple procedure | Hazardous reagent, corrosive byproduct (HBr) |
| KBrO₃/HBr | 3,4-Dimethoxybenzaldehyde | Glacial Acetic Acid | Room Temp. | 1 | 82.0[2] | Safer (avoids handling Br₂), rapid reaction | Requires careful addition of HBr, potential for side reactions |
| N-Bromosuccinimide | 2,3-Dimethoxybenzaldehyde | DMF | Room Temp. | 48 | 60 | Solid reagent (safer handling), versatile | Can be slower, may require a catalyst for less activated substrates |
Note: The data for Molecular Bromine and KBrO₃/HBr are for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, which is expected to have similar reactivity to the diethoxy analog. The data for NBS is for the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde and is included as a representative example.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound depends on a balance of factors including yield, safety, reaction time, and available resources.
-
Molecular Bromine in Acetic Acid offers a high-yield and straightforward procedure, making it a strong candidate for large-scale synthesis where appropriate safety measures for handling bromine are in place.
-
The in situ generation of bromine using KBrO₃ and HBr presents a compelling alternative, significantly enhancing safety by avoiding the direct use of liquid bromine. With a comparable yield and a shorter reaction time, this method is highly recommended for laboratory-scale synthesis.
-
N-Bromosuccinimide is a versatile and safe-to-handle solid reagent. While the uncatalyzed reaction may be slower, its reactivity can be tailored with the addition of catalysts. This makes NBS an excellent choice for optimization studies and for situations where the handling of both liquid bromine and concentrated acids is to be avoided. Further screening of solvents and catalysts could likely improve the yield and reaction time for this method.
Ultimately, the optimal catalytic system will be determined by the specific requirements of the research or production campaign. It is recommended to perform small-scale trials to optimize the reaction conditions for the specific 3,4-diethoxybenzaldehyde substrate.
References
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Sources
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-4,5-diethoxybenzaldehyde
For professionals engaged in pharmaceutical research, chemical synthesis, and drug development, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Bromo-4,5-diethoxybenzaldehyde is a key precursor in the synthesis of various research chemicals and pharmaceutical compounds, most notably within the phenethylamine class. Its accurate measurement is critical for ensuring stoichiometric control in subsequent reactions, assessing purity, and guaranteeing the quality of the final active ingredient.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our recommendations in established analytical principles and authoritative standards. The objective is to equip researchers and quality control scientists with the knowledge to select and implement the most appropriate analytical technique for their specific needs, balancing sensitivity, selectivity, throughput, and cost.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus high throughput for routine quality control. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (with Derivatization) |
| Principle | Separation based on polarity; detection via UV absorbance.[1][2] | Separation based on volatility and mass-to-charge ratio.[3][4] | Quantification based on the absorbance of a colored derivative.[5] |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL range) |
| Linearity (R²) (Typical) | > 0.999[1] | > 0.998[3] | > 0.995[1] |
| Accuracy (% Recovery) (Typical) | 98-102%[1] | 97-103%[1] | 95-105% |
| Precision (%RSD) (Typical) | < 2%[6] | < 3%[1] | < 5% |
| Application | Routine QC, purity analysis, stability testing. | Trace analysis, impurity identification, reference standard characterization. | Rapid, low-cost in-process checks and screening. |
| Instrumentation Cost | Moderate | High | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the gold standard for the routine analysis and purity determination of moderately polar, non-volatile organic intermediates like this compound.[2] Its robustness, high precision, and resolving power make it ideal for separating the target analyte from starting materials, by-products, and degradation products.[2]
Expertise & Rationale
The choice of a reversed-phase method using a C18 column is based on the analyte's structure. The diethoxybenzaldehyde core provides sufficient hydrophobicity to retain effectively on the non-polar C18 stationary phase. A mobile phase of acetonitrile and water offers excellent separation efficiency and is transparent in the UV region where the analyte absorbs.[7] UV detection at a wavelength around 254 nm is a common starting point for aromatic compounds, though determining the specific λmax via a diode array detector (DAD) is recommended for optimal sensitivity.[7]
Experimental Protocol: HPLC-UV Quantification
This protocol is a robust starting point for method development, based on established methods for similar substituted benzaldehydes.[7]
A. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV/DAD detector. |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size.[7] |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-10 min: 50-80% B; 10-12 min: 80-50% B; 12-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or analyte-specific λmax)[7] |
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[8]
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.[7]
C. Analysis and Quantification
-
Perform a system suitability test by injecting the mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area should be less than 2%.[7]
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring superior sensitivity and selectivity, such as the detection of trace-level impurities or definitive identification, GC-MS is the method of choice.[3] The mass spectrometer provides structural information, confirming the identity of the analyte beyond doubt.
Expertise & Rationale
This compound is sufficiently volatile and thermally stable for GC analysis, likely without the need for derivatization, which is often required for more polar or less volatile compounds like phenethylamines.[9] A low-polarity column, such as a DB-5MS, is a workhorse for a wide range of organic molecules and provides excellent resolution.[9] The temperature program is designed to first focus the analyte at a low temperature before ramping up to elute it efficiently. Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns for library matching and identification. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer only monitors specific, characteristic ions of the analyte, dramatically increasing the signal-to-noise ratio and thus sensitivity.[4]
Experimental Protocol: GC-MS Quantification
A. Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Standard GC with an autosampler coupled to a single quadrupole or more advanced mass spectrometer. |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[9] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[9] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[9] |
| MS Mode | Full Scan (m/z 50-400) for identification; SIM for quantification (select 3-4 characteristic ions). |
B. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serially diluting the stock solution. An internal standard (e.g., a deuterated analogue or a compound with similar chemical properties but different retention time) should be added to each standard and sample to improve precision.[10]
-
Sample Solution: Dilute the sample to fall within the calibration range using the same solvent as the standards. Add the internal standard at the same concentration as in the calibration standards.
C. Analysis and Quantification
-
First, inject a concentrated standard in Full Scan mode to identify the retention time and the characteristic mass fragments of this compound.
-
Select 3-4 abundant and specific ions for SIM mode analysis.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Inject the sample and use the resulting area ratio to quantify the analyte concentration from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for quantification by GC-MS.
UV-Vis Spectrophotometry with Derivatization
For laboratories requiring a rapid, simple, and low-cost method for in-process monitoring, UV-Vis spectrophotometry can be a viable option. Since direct measurement may lack specificity, a derivatization reaction targeting the aldehyde functional group is employed to generate a unique, strongly absorbing chromophore.[5]
Expertise & Rationale
The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[5] It reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and exhibits a strong absorbance maximum at a longer wavelength (typically around 365 nm), shifting it away from potential interferences in the lower UV region.[5] This method is less specific than chromatography as it will react with any aldehyde or ketone present. However, in a controlled synthesis where the primary aldehyde is the major component, it serves as an excellent tool for tracking reaction progress or for preliminary quantification.
Experimental Protocol: DNPH Method
A. Reagent Preparation
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium, such as 2 M hydrochloric acid. Handle with care as DNPH is potentially explosive when dry.
B. Derivatization and Measurement
-
Standard Preparation: Prepare a series of standard solutions of this compound in a solvent like methanol or acetonitrile.
-
Sample Preparation: Prepare a sample solution in the same solvent, ensuring the concentration falls within the expected range of the standards.
-
Reaction: To a known volume of each standard and sample solution in separate test tubes, add an excess of the DNPH reagent.[5]
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) until the yellow-orange color is fully developed.[5]
-
Measurement: Using a spectrophotometer, measure the absorbance of each solution at the maximum absorption wavelength (λmax) of the resulting hydrazone derivative.[5] Use a blank solution (solvent + DNPH reagent) to zero the instrument.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using this curve.[1]
Spectrophotometry Workflow Diagram
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Conclusion and Recommendations
The selection of an analytical method for quantifying this compound is intrinsically linked to the analytical objective.
-
For routine quality control, purity assessment, and stability studies , HPLC-UV is the recommended method. It provides an optimal balance of selectivity, precision, and robustness for reliably monitoring the quality of the intermediate.
-
For trace-level impurity identification and quantification or for structural confirmation , GC-MS is unparalleled in its sensitivity and specificity. It is the ideal tool for in-depth characterization and troubleshooting.
-
For rapid, high-throughput, in-process checks where cost and speed are primary concerns, UV-Vis Spectrophotometry with DNPH derivatization offers a simple and effective screening solution, provided its limitations in selectivity are understood and acceptable for the application.
Each method described herein is built upon a foundation of established analytical chemistry and can be fully validated according to ICH Q2(R1) guidelines to ensure a self-validating system of trustworthiness and data integrity.
References
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Brandt, S. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis. Available at: [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
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Scribd. (n.d.). Advanced 2C-B Synthesis Guide. Available at: [Link]
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Deimler, R. E., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. Available at: [Link]
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Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. Available at: [Link]
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The Hive. (2003). Route to 2C-B? Hive Methods Discourse. Available at: [Link]
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Gocke, D., et al. (2009). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. International Journal of Molecular Sciences. Available at: [Link]
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Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
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Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. Available at: [Link]
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Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]
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Xu, Y., et al. (2014). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Shields, J. D., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]
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Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical Analysis. Available at: [Link]
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Tananaki, C., et al. (2005). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Benchmarking the performance of 2-Bromo-4,5-diethoxybenzaldehyde in specific reactions
Introduction: The Strategic Importance of Substituted Bromobenzaldehydes
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, substituted benzaldehydes are indispensable building blocks. Their aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds. The introduction of a bromine atom onto the aromatic ring further enhances their synthetic utility, providing a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational to the construction of complex molecular architectures.
This guide focuses on 2-Bromo-4,5-diethoxybenzaldehyde , a key intermediate whose unique substitution pattern is leveraged in the synthesis of various high-value compounds. The performance of any synthetic intermediate is fundamentally tied to the efficiency and selectivity of its own synthesis. Therefore, this document provides a comparative analysis of the synthesis of this compound via electrophilic bromination, benchmarked against the synthesis of a key regioisomer, 6-Bromo-2,3-dimethoxybenzaldehyde. Through this comparison, we will elucidate the critical factors governing regioselectivity and yield, offering field-proven insights for researchers, chemists, and drug development professionals.
Section 1: The Underlying Chemistry of Electrophilic Bromination
Mechanistic Principles and Directing Effects
The synthesis of brominated benzaldehydes from their non-brominated precursors is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The reaction proceeds through the attack of an electron-rich aromatic ring on an electrophilic bromine species (Br⁺ or a polarized Br₂ molecule), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the ring's aromaticity and yields the final brominated product.
The critical challenge in the synthesis of polysubstituted aromatics is regioselectivity —controlling the precise position of the incoming electrophile. This is dictated by the electronic effects of the substituents already present on the ring:
-
Alkoxy Groups (-OR): Groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅) are powerful activating substituents. Through their strong positive mesomeric effect (+M), they donate electron density to the ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and directs incoming electrophiles to these sites.
-
Aldehyde Group (-CHO): The carbonyl group is strongly deactivating due to its negative inductive (-I) and mesomeric (-M) effects, which withdraw electron density from the ring. This makes the ring less reactive towards electrophiles and directs incoming substituents to the meta position relative to the aldehyde.
When these competing effects are present on the same molecule, the final regiochemical outcome is determined by the interplay of their directing power and the steric environment of the potential reaction sites.
Experimental Design: The Basis for Comparison
To benchmark the performance of this compound, we will compare its synthesis from 3,4-diethoxybenzaldehyde with the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde from 2,3-dimethoxybenzaldehyde. This comparison is scientifically insightful because while the specific alkoxy groups differ slightly (ethoxy vs. methoxy, which have very similar electronic effects), the starting materials are constitutional isomers. The different placement of the substituents creates distinct electronic and steric environments, providing a clear illustration of how initial structure dictates the outcome of an electrophilic bromination.
Section 2: Comparative Synthesis Protocols
The following protocols are detailed to be self-validating systems, providing clear, step-by-step instructions that ensure reproducibility.
Protocol A: Synthesis of this compound
This protocol is adapted from established methods for the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), a closely related analog.[1][2] The reaction leverages molecular bromine in a polar acidic solvent, a common and effective method for activating the bromine electrophile.
Experimental Workflow:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (approx. 0.051 mol) of 3,4-diethoxybenzaldehyde in 80 mL of glacial acetic acid. Stir at room temperature until a clear solution is formed.
-
Bromination: Slowly add a solution of 2.7 mL (approx. 0.051 mol) of molecular bromine in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the reaction temperature between 20-30°C.
-
Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into 400 mL of ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration through a Büchner funnel and wash thoroughly with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Protocol B: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde
This protocol utilizes N-Bromosuccinimide (NBS), a milder and more selective brominating agent, which is often preferred to avoid over-bromination and handle a solid reagent instead of fuming liquid bromine.[3]
Experimental Workflow:
-
Setup: In a 500 mL round-bottom flask, dissolve 3.0 g (0.018 mol) of 2,3-dimethoxybenzaldehyde in 80 mL of dimethylformamide (DMF).
-
Bromination: Prepare a solution of 4.8 g (0.027 mol) of NBS in 100 mL of DMF. Add this solution dropwise to the reaction flask over 30 minutes with continuous stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for approximately 48 hours. The extended reaction time is characteristic of using a milder brominating agent. Monitor by TLC as described in Protocol A.
-
Workup: Pour the reaction mixture into 500 mL of an ice-water slurry.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. The product, 6-bromo-2,3-dimethoxybenzaldehyde, is obtained as a white powder. Further purification can be achieved by recrystallization from a suitable solvent like a dichloromethane/hexane mixture.[3]
Section 3: Performance Benchmark and Discussion
The outcomes of the two protocols are summarized below to provide a direct comparison of their performance.
| Parameter | Protocol A: Synthesis of this compound | Protocol B: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde |
| Starting Material | 3,4-Diethoxybenzaldehyde | 2,3-Dimethoxybenzaldehyde |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Dimethylformamide (DMF) |
| Reaction Time | 4-6 hours | 48 hours |
| Temperature | 20-30°C | Room Temperature |
| Reported Yield | ~86% (analogous reaction)[1] | ~60%[3] |
| Key Outcome | High Regioselectivity for bromination at the C-2 position | High Regioselectivity for bromination at the C-6 position |
Discussion of Results: Causality and Field Insights
The experimental data reveals a stark difference in reaction efficiency and highlights the profound impact of substrate structure on regioselectivity.
-
Analysis of Protocol A (this compound): In 3,4-diethoxybenzaldehyde, the C-2 and C-6 positions are both ortho to an activating ethoxy group. However, the C-2 position is ortho to the 4-ethoxy group and meta to the 3-ethoxy group, while the C-6 position is ortho to the 3-ethoxy group and meta to the 4-ethoxy group. The C-5 position is para to the 3-ethoxy group. The directing effects of the two powerful alkoxy activators converge to strongly enrich the electron density at the C-2 and C-6 positions. The aldehyde group deactivates the ring and directs meta, which corresponds to the C-5 position, but the activating power of the alkoxy groups overwhelmingly dominates. The observed high selectivity for the C-2 position over the C-6 position can be attributed to steric hindrance; the C-6 position is more sterically encumbered due to its proximity to the bulky aldehyde group, making the C-2 position the more accessible site for the incoming electrophile.
-
Analysis of Protocol B (6-Bromo-2,3-dimethoxybenzaldehyde): In 2,3-dimethoxybenzaldehyde, the situation is different. The C-6 position is ortho to the activating methoxy group at C-2 and para to the activating methoxy group at C-3. This concerted activation makes the C-6 position highly electron-rich and the primary target for electrophilic attack. The use of a milder brominating agent like NBS is a prudent choice here, as the ring is highly activated, and a stronger reagent like Br₂ could lead to side products. The significantly longer reaction time is a direct consequence of using this less reactive electrophile. The lower yield compared to Protocol A may be attributed to the reaction conditions or the inherent stability of the intermediates.
Section 4: Visualization of Workflows and Logic
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the synthesis of brominated benzaldehydes.
Caption: Logical diagram illustrating the directing effects on regioselectivity.
Conclusion
This comparative guide demonstrates that the successful synthesis of a specific regioisomer like This compound is not merely a matter of procedural execution but requires a deep understanding of the underlying principles of physical organic chemistry. Our benchmarking analysis reveals two key takeaways:
-
Regioselectivity is Governed by a Predictable Interplay of Effects: The final position of bromination is a direct consequence of the cumulative activating/deactivating and steric effects of the substituents on the starting material. As demonstrated, a simple shift in the initial placement of the alkoxy groups completely alters the reaction's outcome from the 2-bromo to the 6-bromo isomer.
-
Reagent Choice and Reaction Conditions Matter: The selection of the brominating agent (e.g., Br₂ vs. NBS) and solvent directly impacts reaction time and potentially the overall yield. While harsher conditions can lead to faster reactions, milder reagents may provide cleaner products for highly activated systems.
For researchers and drug development professionals, these insights are critical. A robust and high-yielding synthesis of key intermediates like this compound is the first and most crucial step in a complex development pipeline. By understanding and applying these principles, chemists can optimize synthetic routes, minimize the formation of undesirable isomers, and ultimately accelerate the discovery and production of novel molecules.
References
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-
Gomes, P. A. T. M., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]
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-
ResearchGate. Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4,5-diethoxybenzaldehyde
As researchers dedicated to advancing scientific frontiers, our most fundamental responsibility is to ensure a safe operating environment. The proper handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-4,5-diethoxybenzaldehyde, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a causal understanding of chemical hazards, ensuring that every step validates the integrity of your safety system.
Hazard Assessment & Core Protection Strategy
The core of our safety protocol is built on preventing contact with the three primary exposure routes: dermal (skin), ocular (eyes), and inhalation. The solid, likely crystalline, nature of this aldehyde means that airborne dust is a significant concern in addition to direct contact.
Key Assessed Hazards:
-
Eye Irritation: Assumed to be a serious eye irritant based on analogous compounds.[2][3] Direct contact with dust or splashes can cause significant damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]
-
Oral Toxicity: Analogous compounds are classified as harmful if swallowed.[6]
This assessment mandates a multi-layered PPE approach, summarized in the table below.
| PPE Category | Minimum Requirement & Specifications | Rationale & Causality |
| Eye & Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[7][8] | Prevents airborne particulates and accidental splashes from reaching the eyes. The tight seal is critical to protect against fine dust that can bypass standard safety glasses. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[2] | Provides a robust barrier against dermal absorption and irritation. Gloves must be inspected for tears or punctures before each use and changed immediately upon contamination. |
| Skin & Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved N95 dust mask or higher is required if dust generation is unavoidable or if working outside a certified chemical fume hood.[2][9] | Minimizes the inhalation of airborne particulates, which are a primary route of exposure for solid chemical reagents and a known cause of respiratory irritation.[2][4] |
Procedural Workflow: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed as a self-validating system where each step confirms readiness for the next.
Step 1: Pre-Operational Safety Check
-
Verify Ventilation: Confirm that the work area, preferably a certified chemical fume hood, has adequate ventilation.[10]
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[8]
-
Inspect PPE:
-
Gloves: Check for any signs of degradation, discoloration, or punctures.[2]
-
Goggles: Ensure they are clean and the strap is in good condition.
-
Lab Coat: Confirm it is clean and fully buttoned.
-
-
Prepare Waste Containers: Designate and label a hazardous waste container for solid chemical waste and another for contaminated disposable PPE.[11]
Step 2: Donning PPE & Handling the Compound
-
Don PPE: Put on your lab coat and safety goggles first, followed by gloves.
-
Handling Operations:
-
Conduct all weighing and transfer operations within a chemical fume hood or a suitably ventilated enclosure to control dust.[10]
-
Avoid actions that generate dust, such as rapid scraping or pouring from a height. Use appropriate tools like spatulas for transfers.
-
Keep the container tightly closed when not in use.[6][7][10]
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][2][8]
-
Step 3: Emergency Response Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][8][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8][12]
-
Spill: Evacuate the immediate area. Wear full PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2]
Disposal Plan: A Critical Final Step
Proper disposal is a crucial component of the laboratory safety lifecycle, preventing environmental contamination and future exposure risks.
-
Chemical Waste: All quantities of this compound, including any material from spills, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[11][13] Do not dispose of this chemical down the drain.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and masks that have come into contact with the chemical must be placed in a sealed bag and disposed of in the designated container for solid hazardous waste.[11]
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow and critical decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
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-
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
